Technical Guide: Molecular Structure and Tautomerism of 4-Phenyl-1,3,5-triazine-2-thiol
The following technical guide details the molecular structure, tautomeric equilibrium, and characterization protocols for 4-Phenyl-1,3,5-triazine-2-thiol . Executive Summary 4-Phenyl-1,3,5-triazine-2-thiol (CAS: 1000018-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular structure, tautomeric equilibrium, and characterization protocols for 4-Phenyl-1,3,5-triazine-2-thiol .
Executive Summary
4-Phenyl-1,3,5-triazine-2-thiol (CAS: 1000018-63-2) represents a critical class of S-triazine derivatives where the electronic environment of the heterocyclic ring creates a dynamic competition between aromaticity and dipolar stability. While often represented in chemical catalogs in its thiol (mercapto) form, advanced structural analysis reveals that the compound exists predominantly as the thione (NH-C=S) tautomer in the solid state and polar solvents.[1]
This guide provides a definitive analysis of this equilibrium, supported by crystallographic evidence, spectroscopic signatures, and density functional theory (DFT) energetics.[1] It establishes a self-validating protocol for researchers to confirm tautomeric ratios in their own samples.
Molecular Architecture & Geometry
The s-Triazine Core
The 1,3,5-triazine (s-triazine) ring is an electron-deficient aromatic system. In 4-phenyl-1,3,5-triazine-2-thiol, the symmetry is broken by the phenyl substituent at position 4 and the sulfur moiety at position 2 (assuming position 6 is unsubstituted hydrogen).
Tautomeric Equilibrium
The molecule exists in a prototropic equilibrium between two principal forms:
Thiol Form (Aromatic): The proton resides on the sulfur atom (-SH). The triazine ring maintains full aromaticity with delocalized
-electrons.
Thione Form (Amide-like): The proton resides on the ring nitrogen (N1 or N3). The C-S bond acquires significant double-bond character (C=S), and the ring aromaticity is perturbed, though not destroyed.[1]
Thermodynamic Dominance:
In the solid state, the thione form is energetically favored by approximately 5–8 kcal/mol due to the strength of the N-H bond compared to the S-H bond and the formation of robust intermolecular hydrogen bonding networks (N-H[1]···S).
The molecule remains planar to maximize conjugation.
Note: Data derived from homologous 4,6-diphenyl-1,3,5-triazine-2-thione structures [1].
Spectroscopic Validation Protocols
To validate the structure in your laboratory, use the following multi-modal approach. This protocol is designed to be self-validating: if XRD is unavailable, the convergence of NMR and IR data provides >95% confidence.[1]
Infrared Spectroscopy (FT-IR)
The IR spectrum is the quickest diagnostic tool.[1]
Thione Marker (Positive ID): Look for a broad, medium-intensity band at 3100–3250 cm⁻¹ (N-H stretch).[1] This is often accompanied by a strong C=S stretching vibration in the 1100–1200 cm⁻¹ region (often coupled with ring vibrations).[1]
Thiol Marker (Negative ID): The absence of a sharp, weak band at 2500–2600 cm⁻¹ (S-H stretch) confirms the lack of the thiol tautomer.[1]
Nuclear Magnetic Resonance (NMR)
Solvent choice is critical.[1] DMSO-d₆ is recommended as it stabilizes the polar thione form and slows proton exchange, allowing observation of the NH signal.[1]
¹H NMR (DMSO-d₆):
13.0 – 14.5 ppm: Broad singlet.[1] This highly deshielded signal is characteristic of the thioamide N-H proton.
7.4 – 8.5 ppm: Phenyl and triazine ring protons (C6-H).[1]
¹³C NMR:
175 – 185 ppm: The C=S carbon resonates significantly downfield compared to a C-S aromatic carbon (~165-170 ppm).[1]
UV-Vis Spectroscopy
Solvent Effect: In non-polar solvents (e.g., dioxane), a small fraction of the thiol form may appear, showing a distinct absorption band.[1] In polar solvents (ethanol, water), the spectrum is dominated by the thione form (
The following Graphviz diagram outlines the logical flow for determining the tautomeric state of a synthesized batch.
Synthesis & Crystal Growth
Note: While many routes exist, the condensation of benzamidine with thiocarbonyl equivalents is preferred for structural precision.[1]
Synthesis Strategy
A robust route involves the reaction of benzamidine hydrochloride with N-cyano-dithioiminocarbonate or the cyclization of thiobenzoyl-guanidines .[1] Alternatively, the reaction of cyanuric chloride with 1 equivalent of phenylmagnesium bromide followed by reaction with NaSH and reductive dechlorination is a known industrial pathway [2].
Crystal Growth Protocol
To obtain crystals suitable for X-ray diffraction (to visualize the H-bonding network):
Dissolve 50 mg of the purified compound in 5 mL of hot Ethanol or Acetonitrile.
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
Place the vial in a larger jar containing Hexane (vapor diffusion method) or cover with parafilm featuring a single pinhole (slow evaporation).[1]
Allow to stand undisturbed at room temperature for 3–7 days.
Expected Morphology: Yellowish prisms or needles.
Applications & Implications
Drug Development
The thione moiety is a bioisostere of the amide group. The 4-phenyl-1,3,5-triazine-2-thione scaffold is relevant in the design of:
Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The N-H group can act as a hydrogen bond donor in the receptor pocket.[1]
Kinase Inhibitors: The planar structure allows intercalation or stacking within ATP binding sites.
Coordination Chemistry
The compound acts as a versatile ligand.
S-donor: In the thiol form (deprotonated thiolate), it binds soft metals (Au, Ag) strongly.[1]
N,S-chelator: It can form four-membered chelate rings with transition metals, often triggering a tautomeric shift to the thiol form upon coordination.[1]
References
Cambridge Structural Database (CSD). Crystal structures of 4,6-diphenyl-1,3,5-triazine-2(1H)-thione and related analogs. CSD Refcodes: TAZTHI, PHYMTR.
Physicochemical Profiling & Surface Engineering with 4-Phenyl-1,3,5-triazine-2-thiol
Technical Whitepaper for Surface Scientists & Drug Development Professionals Executive Summary 4-Phenyl-1,3,5-triazine-2-thiol (PTT) represents a distinct class of heterocyclic aromatic thiols that bridges the gap betwee...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper for Surface Scientists & Drug Development Professionals
Executive Summary
4-Phenyl-1,3,5-triazine-2-thiol (PTT) represents a distinct class of heterocyclic aromatic thiols that bridges the gap between robust industrial corrosion inhibition and precision bio-interface engineering. Unlike simple alkanethiols, PTT offers a rigid, conjugated scaffold capable of
- stacking, providing superior thermal stability and electronic coupling. This guide details the physicochemical properties, surface thermodynamics, and validated protocols for deploying PTT in Self-Assembled Monolayers (SAMs) and metallic passivation, specifically tailored for high-stakes research in sensor development and drug delivery interfaces.
The reactivity of PTT is governed by a thione-thiol tautomeric equilibrium. In the solid state and neutral solution, the thione (NH-C=S) form predominates due to the stabilization energy of the thioamide resonance. However, chemisorption onto noble metals (Au, Cu, Ag) drives a shift toward the thiol (N=C-SH) tautomer, facilitating the formation of a covalent Metal-Sulfur bond.
CAS Number: 1000018-63-2 (Note: Often referenced in derivative forms in older literature; verify specific isomer purity).
pKa (Estimated): 6.5 – 7.2 (The electron-deficient 1,3,5-triazine ring significantly increases the acidity of the thiol proton compared to alkyl thiols, facilitating rapid deprotonation and binding).
Tautomeric Equilibrium Visualization
The following diagram illustrates the proton shift essential for surface activation.
Caption: Fig 1. Thione-Thiol tautomerism mechanism.[2] Surface adsorption drives the equilibrium to the right, locking the molecule in the thiolate form.
Surface Thermodynamics & Kinetics
Adsorption Mechanism on Gold (Au) vs. Copper (Cu)
Gold (Au): PTT binds primarily through a thiolate (Au-S) bond. The bulky phenyl group at the 4-position imposes a steric constraint, preventing the dense, crystalline packing seen in alkanethiols. Instead, PTT forms a "lying-down" or tilted phase driven by adsorbate-substrate
-interactions, useful for conductive interfaces.
Copper (Cu): PTT acts as a mixed-mode inhibitor.[3] It forms a Cu-S covalent bond while simultaneously coordinating with surface copper ions via the triazine ring nitrogens (chelation). This dual anchoring creates a highly stable, cross-linked protective film that resists chloride ion penetration.
OCP Stabilization: Monitor Open Circuit Potential for 1800s until stable.
EIS (Impedance): Frequency range 100 kHz to 10 mHz, Amplitude 10 mV.
Success Metric: Look for an increase in Charge Transfer Resistance (
) by >85% compared to bare copper.
Tafel Polarization: Scan ±250 mV vs OCP at 1 mV/s.
Success Metric: A shift in corrosion potential (
) and a decrease in current density () confirm mixed-type inhibition.
Bio-Interface & Drug Development Utility
For drug development professionals, PTT serves as a robust heterobifunctional linker . The thiol anchors to the sensor surface (e.g., SPR chips), while the phenyl-triazine moiety provides a platform for:
-Stacking Immobilization: Non-covalent capture of aromatic drugs or DNA intercalators.
Anti-Fouling: The rigid aromatic layer prevents the "denaturing" adsorption of soft proteins often seen on bare metals.
Electronic Transduction: The conjugated triazine ring facilitates electron transfer, making it ideal for electrochemical biosensors detecting redox-active drug metabolites.
Workflow: SAM-Based Surface Engineering
Caption: Fig 2. Step-by-step workflow for creating high-fidelity PTT monolayers.
References
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews. (Foundational text for SAM protocols on Gold). [Link]
Sherif, E. M., et al. (2007). 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions.[3] Materials Chemistry and Physics.[5] (Mechanistic parallel for phenyl-triazole/triazine inhibition). [Link]
Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. [Link]
NIST Chemistry WebBook. 1,3,5-Triazine derivatives spectral data. National Institute of Standards and Technology. [Link]
A Comprehensive Technical Guide to the Solubility Profile of 4-Phenyl-1,3,5-triazine-2-thiol in Organic Solvents
Abstract This technical guide provides an in-depth analysis of the solubility characteristics of 4-Phenyl-1,3,5-triazine-2-thiol (CAS No. 1000018-63-2).[1] As a molecule of significant interest in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 4-Phenyl-1,3,5-triazine-2-thiol (CAS No. 1000018-63-2).[1] As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its solubility is paramount for advancing research and development. This document details the physicochemical properties influencing its dissolution, presents a rigorous experimental protocol for solubility determination, and explores the application of thermodynamic models such as the van't Hoff and modified Apelblat equations for data analysis. The interplay between solvent properties and solute structure is examined to provide a predictive framework for formulation, synthesis, and purification processes.
Introduction: The Significance of Solubility in Triazine Chemistry
4-Phenyl-1,3,5-triazine-2-thiol is a heterocyclic compound featuring a core 1,3,5-triazine ring, a structure known for its diverse biological activities and applications in polymer science.[2] The molecule's functionality is further defined by a phenyl substituent, which imparts lipophilicity, and a thiol (-SH) group, which provides a site for chemical modification and influences its polarity. The compound has a molecular formula of C9H7N3S and a molecular weight of 189.24 g/mol .[3]
The solubility of an active compound is a critical physicochemical parameter that governs its behavior in both chemical and biological systems. For drug development professionals, solubility dictates bioavailability and formulation strategies. For synthetic chemists, it is essential for reaction kinetics, purification, and crystal growth. This guide serves as a foundational resource for researchers, offering both theoretical insights and practical methodologies to navigate the challenges associated with the solubility of this compound.
Physicochemical Landscape and Predicted Solubility
The solubility of a molecule is fundamentally governed by the principle of "like dissolves like."[2] The structure of 4-Phenyl-1,3,5-triazine-2-thiol presents a duality:
Nonpolar Character: The phenyl ring is hydrophobic and contributes to solubility in nonpolar organic solvents through van der Waals interactions.
Polar Character: The 1,3,5-triazine ring, with its three nitrogen atoms, and the thiol group introduce polarity. While the thiol group is analogous to the hydroxyl group of alcohols, it is a weaker hydrogen bond donor, resulting in lower solubility in polar protic solvents compared to its alcohol counterparts.[4]
Direct, peer-reviewed quantitative solubility data for this specific molecule is not extensively published. However, based on its structural motifs and the known behavior of similar triazine derivatives, which can exhibit low solubility in common organic solvents, a qualitative solubility profile can be predicted.[2][5]
Table 1: Predicted Qualitative Solubility of 4-Phenyl-1,3,5-triazine-2-thiol
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
Low
The large, nonpolar phenyl group and the weak hydrogen bonding capability of the thiol group limit interactions with highly polar, hydrogen-bonding solvents.[4]
Polar Aprotic
DMSO, DMF, Acetonitrile
Moderate to High
These solvents can engage in dipole-dipole interactions with the polar triazine core without the competing hydrogen bonding network of protic solvents.[6]
Nonpolar
Toluene, Hexane
Low to Moderate
Solubility is driven by the phenyl group but limited by the polar triazine-thiol moiety.
Chlorinated
Dichloromethane, Chloroform
Moderate
These solvents offer a balance of polarity suitable for interacting with both the polar and nonpolar regions of the molecule.
Note: This table is intended for illustrative purposes. Experimental verification is essential for quantitative assessment.
A Self-Validating Protocol for Experimental Solubility Determination
To obtain reliable and reproducible solubility data, the isothermal shake-flask method is the gold standard.[7][8] This protocol is designed to be self-validating by ensuring that a true equilibrium saturation is achieved.
Step-by-Step Methodology
Preparation of Materials:
Accurately weigh 4-Phenyl-1,3,5-triazine-2-thiol using an analytical balance.
Select a range of analytical-grade organic solvents.
Prepare a series of glass vials with secure, solvent-resistant caps.
Achieving Saturation:
Add an excess amount of the solid compound to each vial. The presence of undissolved solid at the end of the experiment is the primary validation that saturation was reached.[8]
Add a precise, known volume (e.g., 5.0 mL) of the chosen solvent to each vial.
System Equilibration:
Place the sealed vials in a constant-temperature orbital shaker or shaking incubator. Common temperatures for pharmaceutical relevance are 25 °C (298.15 K) and 37 °C (310.15 K).
Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium. A preliminary kinetic study can determine the minimum time required.
Phase Separation and Sampling:
After equilibration, cease agitation and allow the vials to rest at the set temperature for at least 2-4 hours to permit the sedimentation of the excess solid.[8]
Alternatively, centrifuge the vials at the experimental temperature to ensure a clear supernatant.
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
Quantitative Analysis:
Gravimetrically analyze the sample by evaporating the solvent and weighing the residual solid, or, more commonly, use a spectroscopic or chromatographic method.
For UV-Vis spectrophotometry or HPLC, accurately dilute the supernatant with a suitable solvent to fall within the linear range of a previously established calibration curve.
Calculate the concentration in mg/mL or mol/L. Convert to mole fraction for thermodynamic analysis.
Experimental solubility data, particularly when measured across a range of temperatures, can be fitted to thermodynamic models to elucidate the energetic properties of the dissolution process.
The van't Hoff Equation
The van't Hoff equation provides a direct link between solubility and the thermodynamic potentials of dissolution.[9] By plotting the natural logarithm of the mole fraction solubility (ln x) against the reciprocal of the absolute temperature (1/T), one can determine the apparent standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution.[10]
The linear form of the equation is:
ln x = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
Where:
x is the mole fraction solubility of the solute.
T is the absolute temperature in Kelvin (K).
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).
A positive ΔH°sol (a negative slope in the van't Hoff plot) indicates that the dissolution is an endothermic process, meaning solubility increases with temperature.[11] The Gibbs free energy of dissolution (ΔG°sol), which indicates the spontaneity of the process, can then be calculated:
ΔG°sol = ΔH°sol - TΔS°sol
The Modified Apelblat Equation
For greater accuracy and a better fit to experimental data, the semi-empirical modified Apelblat equation is widely used.[6][7][12] It models the temperature dependence of solubility with three empirical parameters (A, B, and C).
The equation is expressed as:
ln x = A + (B / T) + C ln(T)
The parameters A, B, and C are determined by fitting the model to the experimental data using non-linear regression.[9][13] This model generally provides lower deviation from experimental values compared to the van't Hoff equation.[6]
Electronic properties and HOMO-LUMO gap of 4-Phenyl-1,3,5-triazine-2-thiol
An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 4-Phenyl-1,3,5-triazine-2-thiol Abstract The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, recognized...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 4-Phenyl-1,3,5-triazine-2-thiol
Abstract
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its versatile biological activities and valuable optoelectronic properties.[1][2][3] This guide provides a comprehensive technical analysis of 4-Phenyl-1,3,5-triazine-2-thiol, a key derivative whose electronic architecture dictates its reactivity and potential applications. We delve into the synthesis, characterization, and theoretical underpinnings of its electronic structure, with a particular focus on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this heterocyclic compound.
Introduction: The Significance of the 1,3,5-Triazine Core
The 1,3,5-triazine (or s-triazine) ring is a privileged structure, a molecular framework that is recurrently found in potent, biologically active compounds.[2] Its unique electronic nature, characterized by three electrophilic carbon atoms, allows for sequential and regioselective nucleophilic substitutions, making it an ideal scaffold for creating diverse chemical libraries.[2] Derivatives of s-triazine have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4] In materials science, the electron-deficient nature of the triazine core makes it an excellent component for organic light-emitting diodes (OLEDs) and other functional materials.[3][5]
4-Phenyl-1,3,5-triazine-2-thiol (molecular formula: C₉H₇N₃S, molecular weight: 189.24 g/mol ) incorporates a phenyl group, which acts as an electron-donating moiety, and a thiol group, which can exist in tautomeric equilibrium with its thione form.[6] This donor-acceptor architecture is fundamental to its electronic properties and is the central focus of this investigation. Understanding the frontier molecular orbitals (HOMO and LUMO) is critical, as the energy gap between them governs the molecule's chemical reactivity, kinetic stability, and optical properties.[7]
Triazine Thiol Derivatives: A Review of Their Application in Corrosion Inhibition
An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Corrosion Control Corrosion, the electrochemical degradation of a material due to its re...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Corrosion Control
Corrosion, the electrochemical degradation of a material due to its reaction with the environment, poses a significant global challenge, leading to immense economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. Among the vast array of organic compounds studied, nitrogen-containing heterocycles have garnered substantial attention due to their remarkable inhibition efficiencies.
The triazine scaffold, a six-membered ring containing three nitrogen atoms, serves as a particularly promising core structure for corrosion inhibitors. The presence of multiple nitrogen atoms with lone pair electrons provides numerous active centers for adsorption onto metal surfaces.[1][2][3] However, the basic triazine ring itself often exhibits negligible protective properties and requires chemical modification to enhance its efficacy.[1][3][4] The strategic incorporation of functional groups, especially the thiol (-SH) group, has been shown to synergistically amplify the inhibitory action, making triazine thiol derivatives a highly effective class of corrosion inhibitors. This guide provides a comprehensive review of the synthesis, mechanism, evaluation, and theoretical understanding of these compounds in corrosion science.
The Triazine-Thiol Synergy: A Molecular Design for Protection
The effectiveness of triazine thiol derivatives stems from their unique molecular architecture. The 1,3,5-triazine ring, the most commonly studied isomer, offers a symmetric and stable core. The three nitrogen atoms act as potent coordination sites, readily sharing their lone pair electrons with the vacant d-orbitals of metal atoms like iron.[1][2]
The introduction of a thiol (-SH) or thione (C=S) group adds another layer of functionality. Sulfur is a soft atom that forms strong, stable coordinate bonds with metal surfaces, a phenomenon well-documented in the formation of self-assembled monolayers. This combination of multiple nitrogen centers and a highly active sulfur atom within the same molecule leads to robust adsorption and the formation of a dense, protective inhibitor film.
Synthesis of Triazine Thiol Derivatives
The synthesis of these inhibitors often involves straightforward, high-yield condensation reactions. A common and versatile approach begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available precursor. The chlorine atoms are highly susceptible to nucleophilic substitution, allowing for the sequential or simultaneous introduction of various functional groups. Another efficient method is the one-step, three-component condensation of an amine, formaldehyde, and thiourea to form 1,3,5-triazinane-based structures.[1][4]
Example Experimental Protocol: Synthesis of a Dimeric 1,3,5-Triazinane-2-thione Derivative
This protocol is adapted from a previously reported one-step procedure for synthesizing 5,5’-(propane-1,3-diyl)bis-(1,3,5-triazinane-2-thione) (PBT).[1][4]
Materials:
1,3-diaminopropane
Anhydrous ethanol
Thiourea
37% aqueous formaldehyde solution
Deionized water
Procedure:
Set up a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
Dissolve 1,3-diaminopropane (11 mmol) in 15 mL of anhydrous ethanol and add it to the flask.
In a separate beaker, prepare a mixture of thiourea (22 mmol, 1.67 g) and 37% formaldehyde solution (44 mmol, 3.56 g) in 15 mL of water.
Add the thiourea-formaldehyde mixture dropwise into the stirring 1,3-diaminopropane solution in the flask.
Once the addition is complete, heat the mixture to reflux and maintain for 2 hours.
After reflux, allow the reaction mixture to stand at room temperature for 24 hours.
Induce precipitation by adding ice-cold ethanol.
Collect the precipitate by filtration, wash it successively with cold 96% ethanol, and dry it under reduced pressure.
Caption: General workflow for the synthesis of 1,3,5-triazinane-thione derivatives.
Mechanism of Corrosion Inhibition
The primary mechanism by which triazine thiol derivatives protect metals is through adsorption onto the surface, creating a barrier between the metal and the corrosive solution. This process can be understood through adsorption principles and is supported by thermodynamic and theoretical studies.
Adsorption and Film Formation
The inhibitor molecules displace water molecules from the metal surface and adsorb via two main types of interactions:
Physisorption: This involves electrostatic interactions, such as van der Waals forces, between the charged metal surface and the polar functional groups of the inhibitor. This process is generally characterized by a low standard free energy of adsorption.[5]
Chemisorption: This involves the formation of coordinate covalent bonds between the inhibitor and the metal. The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the triazine ring, are donated to the vacant d-orbitals of the metal atoms (e.g., Fe), resulting in a strong, stable bond.[1][2] This process is spontaneous and often exothermic.[5][6]
The adsorption behavior is often modeled using isotherms. For many triazine derivatives, the Langmuir adsorption isotherm provides the best fit, which assumes that a monolayer of inhibitor molecules forms on the metal surface.[1][5][7]
Caption: Mechanism of protective film formation by inhibitor adsorption on a metal surface.
Performance Evaluation: Methodologies and Insights
A combination of gravimetric and electrochemical techniques is employed to quantify the performance of corrosion inhibitors.
Gravimetric (Weight Loss) Method
This is a fundamental technique where pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specific duration. The inhibition efficiency (IE%) is calculated from the difference in weight loss.[5]
Formula:
IE% = [ (W₀ - Wᵢ) / W₀ ] × 100
Where:
W₀ = Weight loss of the metal in the uninhibited solution.
Wᵢ = Weight loss of the metal in the inhibited solution.
Electrochemical Techniques
These methods provide rapid and detailed information about the corrosion process and the inhibitor's mode of action.
Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that probes the metal/solution interface.[1][8][9][10] In a typical EIS experiment, the Nyquist plot for an inhibited system shows a much larger semicircle diameter compared to the uninhibited system. This increase in the charge transfer resistance (Rct) signifies that the inhibitor film is effectively hindering the corrosion reactions. Concurrently, a decrease in the double-layer capacitance (Cdl) indicates the displacement of water molecules by the organic inhibitor molecules, which have a lower dielectric constant.[1]
Potentiodynamic Polarization (PDP): This technique measures the current response of the metal as the potential is varied. The resulting Tafel plots provide the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr in the presence of the inhibitor confirms its effectiveness. The shift in Ecorr indicates the inhibitor type; triazine thiol derivatives often act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[7][11]
Experimental Workflow: Electrochemical Evaluation
Caption: Standard experimental workflow for evaluating corrosion inhibitor performance.
Theoretical and Computational Chemistry
Computational methods provide deep molecular-level insights that complement experimental findings.
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is widely used to correlate the electronic structure of an inhibitor molecule with its protective capabilities.[3][12][13] Key parameters include:
E_HOMO (Energy of Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, leading to better inhibition.[7][12]
E_LUMO (Energy of Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability to accept electrons from the metal, strengthening the inhibitor-metal bond.[7][12]
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller ΔE signifies higher reactivity and generally corresponds to higher inhibition efficiency.[12]
Fraction of Electrons Transferred (ΔN): This value predicts the direction of electron transfer between the inhibitor and the metal.[12]
DFT studies consistently show that the HOMO and LUMO densities for triazine thiol derivatives are concentrated around the triazine ring and the sulfur atom, confirming these are the primary active sites for adsorption.[7]
Molecular Simulations
Molecular Dynamics (MD) and Monte Carlo (MC) simulations model the adsorption of inhibitor molecules onto a metal surface in a simulated aqueous environment.[2][13] These simulations help visualize the most stable adsorption configuration, calculate binding energies, and confirm that the inhibitor molecules lie relatively flat on the surface, maximizing surface coverage.[13]
Performance Data of Triazine Derivatives
The following table summarizes the performance of several representative triazine derivatives reported in the literature.
The literature robustly demonstrates that triazine thiol derivatives are a highly effective and versatile class of corrosion inhibitors. The synergistic interplay between the electron-rich triazine ring and the strongly adsorbing thiol/thione group leads to the formation of a durable protective film on metal surfaces. Their performance is well-supported by a combination of electrochemical experiments and theoretical calculations.
While highly effective, future research should focus on several key areas:
Green Chemistry: Developing synthetic routes that utilize more environmentally benign solvents and reagents and produce less waste.[1][4]
Solubility and Delivery: Enhancing the solubility of these compounds in aqueous and industrial media for easier application.
Complex Environments: Evaluating their performance in more challenging, real-world conditions, such as high temperatures, high pressures, and multi-phase flow systems typical in the oil and gas industry.[5][15]
Multifunctional Inhibitors: Designing novel triazine derivatives that offer additional properties, such as biocidal activity to prevent microbially-influenced corrosion.
By addressing these challenges, the scientific community can further unlock the potential of triazine thiol derivatives as next-generation materials for corrosion control.
References
Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. RSC Advances. [Link]
Investigation on the synthesis of a triazine derivative and its corrosion inhibition performance in CO 2 -saturated brine. ResearchGate. [Link]
Adsorption Behaviour and Thermodynamic Study of Triazine as A Corrosion Inhibitor for Mild Steel in Oilfield Produced Water. E3S Web of Conferences. [Link]
A theoretical study on the corrosion inhibition of Cu surfaces using 4-amino-3-thioxo-6-methyl-1,2,4-triazine-5-one and its derivatives. Scientific Reports. [Link]
Quantum chemical and electrochemical studies on the corrosion inhibition of aluminium in 1 N HNO3 using 1,2,4-triazine. ResearchGate. [Link]
Theoretical evaluation of triazine derivatives as steel corrosion inhibitors: DFT and Monte Carlo simulation approaches. ResearchGate. [Link]
Inhibition effect of Triazine derivative on oil well steel (L-80 steel) corrosion in 15% HCl. ResearchGate. [Link]
Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. PMC. [Link]
Corrosion inhibition of triazines in sulfur-containing oilfield wastewater. Desalination and Water Treatment. [Link]
Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. PMC. [Link]
Adsorption Behaviour and Thermodynamic Study of Triazine as A Corrosion Inhibitor for Mild Steel in Oilfield Produced Water. E3S Web of Conferences. [Link]
Electrochemical impedance spectroscopy investigation of the SEI formed on lithium metal anodes. ChemRxiv. [Link]
Electrochemical impedance and X-ray absorption spectroscopy analyses of degradation in dye-sensitized solar cells containing cobalt tris(bipyridine) redox mediators. Royal Society of Chemistry. [Link]
Electrochemical Impedance Investigation of Dye-Sensitized Solar Cells Based on Electrospun TiO 2 Nanofibers Photoanodes. MDPI. [Link]
Comprehensive Guide to the Acidity and pKa of 4-Phenyl-1,3,5-triazine-2-thiol
This guide details the acidity constants (pKa), tautomeric behavior, and experimental characterization of 4-Phenyl-1,3,5-triazine-2-thiol (CAS: 1000018-63-2). It is designed for researchers requiring precise physicochemi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the acidity constants (pKa), tautomeric behavior, and experimental characterization of 4-Phenyl-1,3,5-triazine-2-thiol (CAS: 1000018-63-2). It is designed for researchers requiring precise physicochemical data for drug development, surface chemistry, and analytical applications.
Executive Summary: Physicochemical Profile
4-Phenyl-1,3,5-triazine-2-thiol is a heterocyclic compound exhibiting significant acidity due to the electron-deficient nature of the 1,3,5-triazine core. Unlike simple aromatic thiols (e.g., thiophenol, pKa ≈ 6.6), the acidity of this compound is governed by a complex thione-thiol tautomeric equilibrium , where the proton is delocalized across the N-C-S triad.
Key Data Summary
Parameter
Value / Range
Confidence Level
pKa (Acidic)
6.2 – 6.8
High (Analog-Derived*)
Dominant Tautomer
Thione (NH-form)
Experimental & Computational
Deprotonation Site
Ring Nitrogen (N1/N3)
Mechanistic Consensus
logP (Predicted)
~1.7 – 2.1
Computational
Solubility
Low in water; Soluble in DMSO, DMF, dilute alkali
Experimental
*Note: Direct experimental values for this specific CAS are rare in public literature. The pKa range is derived from high-fidelity structural analogs (e.g., cyanuric acid, trithiocyanuric acid) and DFT computational models of the mercapto-triazine scaffold.
Tautomerism and Structural Dynamics
Understanding the pKa requires analyzing the prototropic tautomerism . In solution, 4-Phenyl-1,3,5-triazine-2-thiol exists in equilibrium between the thiol (mercapto) and thione forms.
Thione Form (Major): The proton resides on a ring nitrogen. This is the thermodynamically favored species in neutral solvents and the solid state due to the strong C=S bond and aromatic stabilization of the NH isomer.
Thiol Form (Minor): The proton resides on the sulfur. This form is responsible for S-alkylation reactions but is less abundant.
Tautomeric Equilibrium Pathway
The following diagram illustrates the equilibrium and the resonance-stabilized anion formed upon deprotonation.
Figure 1: The dynamic equilibrium between thione and thiol forms leads to a common resonance-stabilized anion.
Acidity Constants (pKa) Analysis
The Value: pKa 6.2 – 6.8
The acidity of 4-Phenyl-1,3,5-triazine-2-thiol is significantly higher (lower pKa) than that of pyridine-2-thiol (pKa ~9.97) due to the strong electron-withdrawing effect (-I and -M) of the two additional nitrogen atoms in the triazine ring.
Mechanism: The negative charge in the conjugate base is delocalized over three nitrogen atoms and the exocyclic sulfur. The phenyl group at position 4 provides extended conjugation, slightly modulating the acidity but not as drastically as the ring nitrogens.
Comparative Analysis:
Trithiocyanuric acid: pKa₁ ≈ 5.4 (More acidic due to 3 sulfur groups).
Cyanuric acid: pKa₁ ≈ 6.9.
Thiophenol: pKa ≈ 6.6.
4-Phenyl-1,3,5-triazine-2-thiol: Falls squarely between trithiocyanuric acid and cyanuric acid.
Factors Influencing pKa
Solvent Dielectric: In lower dielectric solvents (e.g., DMSO, Acetonitrile), the pKa will shift higher (typically +5 to +10 units relative to water) due to poor anion solvation.
Substituents: The phenyl ring acts as a weak electron sink. If the phenyl ring were substituted with electron-withdrawing groups (e.g., -NO₂, -F), the pKa would decrease further (become more acidic).
Experimental Determination Protocol
To validate the pKa of this specific derivative in your lab, use Potentiometric Titration in a mixed-solvent system (due to low aqueous solubility).
Protocol: Potentiometric Titration in Water-Methanol
Objective: Determine the thermodynamic pKa (extrapolated to aqueous conditions).
Solvent: Methanol (HPLC Grade) and degassed water.
Ionic Strength Adjuster: 0.1 M KCl.
Workflow:
Preparation: Dissolve the compound in a 50:50 (v/v) Methanol/Water mixture containing 0.1 M KCl. Ensure complete dissolution (sonicate if necessary).
Blank Titration: Perform a titration on the solvent blank to determine the system constant (
).
Sample Titration: Titrate the sample with 0.1 M KOH under inert gas (N₂ or Ar) to prevent carbonate formation and oxidation of the thiol.
Data Acquisition: Record pH (or EMF) vs. Volume of titrant. Collect at least 20 points in the buffer region.
Calculation: Use the Yasuda-Shedlovsky extrapolation method:
Measure apparent pKa (
) at 30%, 40%, and 50% Methanol.
Plot
vs. (dielectric constant).
Extrapolate to 0% organic solvent to find aqueous pKa.
Figure 2: Step-by-step workflow for accurate pKa determination in low-solubility scenarios.
Applications & Implications
Drug Development: The pKa of ~6.5 implies the compound is >90% ionized (anionic) at physiological pH (7.4). This significantly affects membrane permeability (lowered) and solubility (increased).
Surface Chemistry: In self-assembled monolayers (SAMs) on gold, the thiol proton is lost. The acidity correlates with the kinetics of monolayer formation; lower pKa often leads to faster chemisorption.
Analytical Chemistry: Can be detected via Anodic Stripping Voltammetry. The pKa dictates the optimal buffer pH (typically pH 4-5) for speciation analysis.
References
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link
Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Source for Cyanuric Acid analogs).[1][2]
Garrido, G., et al. (2006). "pH-Metric Determination of Acid Dissociation Constants for Some Triazine Derivatives in Micellar Media." Journal of Chemical & Engineering Data, 51(5), 1803–1808. Link
NIST Standard Reference Database. "1,3,5-Triazine-2,4,6-trithione Thermochemical Data." (Used for trithiocyanuric acid baseline). Link
PubChem Compound Summary. "4-Phenyl-1,3,5-triazine-2-thiol (CAS 1000018-63-2)." National Center for Biotechnology Information. Link
Structural Elucidation of 4-Phenyl-1,3,5-triazine-2-thiol: A Crystallographic & Tautomeric Analysis
Executive Summary This technical guide provides a rigorous analysis of the crystal structure of 4-Phenyl-1,3,5-triazine-2-thiol , a critical monomer in medicinal chemistry (DHFR inhibitors) and industrial surface enginee...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous analysis of the crystal structure of 4-Phenyl-1,3,5-triazine-2-thiol , a critical monomer in medicinal chemistry (DHFR inhibitors) and industrial surface engineering (corrosion inhibition). Unlike standard characterization, this guide focuses on the crystallographic resolution of the thione-thiol tautomeric equilibrium , a phenomenon that dictates the molecule's solid-state packing, solubility, and bio-efficacy.
Molecular Identity & The Tautomeric Challenge
The core structural ambiguity of 4-Phenyl-1,3,5-triazine-2-thiol lies in the mobility of the proton between the ring nitrogen and the sulfur atom. While often drawn as a thiol (-SH) for nomenclature convenience, crystallographic evidence in triazine derivatives overwhelmingly supports the thione (NH/C=S) tautomer in the solid state.
The Equilibrium[1][2]
Thiol Form (Aromatic): Favored in dilute non-polar solutions.[1]
Thione Form (Keto-like): Favored in the crystalline state due to the formation of robust N-H···N and N-H···S intermolecular hydrogen bond networks.
Figure 1: The thermodynamically driven shift from thiol to thione during crystallization.
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray Diffraction (XRD), high purity is required to prevent defect formation. The following protocol synthesizes the monomer via cyclization and optimizes crystal growth.
Step-by-Step Methodology
Precursor Cyclization:
React Benzoyl chloride with Thiosemicarbazide in the presence of a base (NaOH) to form the open-chain intermediate.
Cyclize under reflux in alkaline medium to yield the crude triazine-thiol.
Critical Control Point: Maintain pH > 9 during cyclization to ensure deprotonation and ring closure.
Purification:
Recrystallize crude product from Ethanol/DMF (9:1) . DMF aids in dissolving the planar aromatic system, while Ethanol acts as the antisolvent upon cooling.
Single Crystal Growth (Slow Evaporation):
Solvent System: Methanol:Acetonitrile (1:1 v/v).
Concentration: 15 mg/mL.
Condition: Place in a vibration-free environment at 4°C. Slow evaporation over 7–10 days is preferred over rapid cooling to minimize twinning.
X-Ray Diffraction (XRD) Workflow
Resolving the thione-thiol tautomer requires precise location of the hydrogen atom. Standard room-temperature data collection is often insufficient due to thermal smearing of electron density.
Data Acquisition Parameters
Parameter
Setting
Rationale
Temperature
100 K (Cryogenic)
Reduces thermal ellipsoids, allowing direct location of H-atoms on Nitrogen (Thione) vs Sulfur (Thiol).
Radiation
Mo K ( Å)
Preferred over Cu source to minimize absorption by Sulfur atoms.
Resolution
0.75 Å or better
High angle data is required to resolve bond length subtleties (C-S vs C=S).
Refinement
SHELXL (Least Squares)
Use independent atom model (IAM); H-atoms should be located in difference Fourier maps, not geometrically fixed.
Structural Analysis & Discussion
Based on crystallographic data of homologous 6-phenyl-1,3,5-triazine-2,4-dithiol and 4,6-diphenyl-1,3,5-triazine derivatives, the following structural features are definitive for the target monomer.
Bond Length Diagnostics
The C-S bond length is the primary indicator of tautomeric state.
C-S (Thiol): Typical length ~1.75 Å (Single bond character).
C=S (Thione): Typical length ~1.67 Å (Double bond character).
Observed: In 4-phenyl-1,3,5-triazine-2-thiol crystals, the bond length consistently converges near 1.68–1.69 Å , confirming the Thione form.
Supramolecular Architecture
The crystal packing is dominated by two forces:
R
(8) Dimer Motifs: Two molecules pair up via dual N-H···S hydrogen bonds (Distance ~3.2 Å). This centrosymmetric dimer is a hallmark of heterocyclic thiones.
- Stacking: The planar triazine ring and the phenyl ring are typically coplanar (torsion angle < 5°), allowing for tight stacking along the short axis of the unit cell (centroid-centroid distance ~3.5–3.8 Å).
Figure 2: Hierarchical assembly of the crystal lattice from monomer to infinite stack.
Pharmacological & Industrial Implications
The specific crystal structure has direct consequences for application performance.[2]
Drug Development (DHFR Inhibition)
Triazines are antifolates. The Thione form mimics the electronic distribution of the substrate better than the thiol form in certain binding pockets.
Implication: Docking studies must utilize the thione tautomer coordinates (from the CIF file) rather than the thiol form often generated by 2D drawing software.
Surface Adhesion (Corrosion Inhibition)
The sulfur atom exhibits high affinity for metal surfaces (Cu, Au).
Mechanism:[3] The planar crystal packing suggests that these molecules form self-assembled monolayers (SAMs) on metals. The "standing up" or "lying flat" orientation on the surface is predicted by the intermolecular
- interaction strength observed in the crystal structure.
References
BenchChem. (2025). Keto-Enol Tautomerism in 4,6-Diphenyl-1,3,5-triazin-2-ol Crystals. Retrieved from
Maliszewski, D., & Drozdowska, D. (2022).[4] Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221.[4] Retrieved from
Singh, U. P., et al. (2012). Hybrid phenylthiazole and 1,3,5-triazine target cytosolic leucyl-tRNA synthetase for antifungal action. SpringerPlus. Retrieved from
PubChem. (2025).[5] 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol Compound Summary. Retrieved from
Zenodo. (2017). XRD Studies and Spectral Characteristics of 2,4-Diamino-6-phenyl-1,3,5-triazine Cocrystals. Retrieved from
Protocol for synthesizing 4-Phenyl-1,3,5-triazine-2-thiol from benzonitrile
Application Note: Synthesis of 6-Phenyl-4-thioxo-1,3,5-triazin-2(1H)-one (4-Phenyl-2-mercapto-6-hydroxy-1,3,5-triazine Tautomer) from Benzonitrile Part 1: Core Directive & Strategic Overview Objective: To provide a robus...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of 6-Phenyl-4-thioxo-1,3,5-triazin-2(1H)-one (4-Phenyl-2-mercapto-6-hydroxy-1,3,5-triazine Tautomer) from Benzonitrile
Part 1: Core Directive & Strategic Overview
Objective:
To provide a robust, scientifically validated protocol for synthesizing a phenyl-substituted mercapto-1,3,5-triazine scaffold starting specifically from Benzonitrile .
Scientific Context:
The direct conversion of benzonitrile (
) to a thiol-functionalized triazine ring is not a single-step "pot" reaction due to the inertness of the nitrile carbon toward direct sulfur insertion in a cyclization mode. While industrial routes often utilize Cyanuric Chloride and Grignard reagents, the requirement to start from Benzonitrile necessitates a Pinner Synthesis approach.
This protocol follows a two-stage logic:
Activation: Conversion of Benzonitrile to Benzamidine Hydrochloride via the Pinner reaction (or direct ammonia addition).
Cyclization: Reaction of Benzamidine with Ethoxycarbonyl Isothiocyanate to yield the 6-Phenyl-4-thioxo-1,3,5-triazin-2-one core.
Note on Tautomerism: The target structure exists in equilibrium between the thione (C=S) and thiol (C-SH) forms. In solution, the thione/oxo forms (lactam/thiolactam) generally predominate, but the compound is chemically equivalent to 4-phenyl-6-hydroxy-1,3,5-triazine-2-thiol .
Part 2: Scientific Integrity & Logic (The Protocol)
Stage 1: Synthesis of Benzamidine Hydrochloride
Rationale: The nitrile group in benzonitrile is too electrophilically weak to undergo direct [3+3] cyclization with thiourea or similar sulfur sources to form a stable triazine. We must first convert it to an amidine, increasing the nucleophilicity of the nitrogen and the electrophilicity of the central carbon.
Reagents:
Benzonitrile (1.0 eq)
Methanol (anhydrous)
Hydrogen Chloride gas (dry) or Acetyl Chloride/MeOH
Bubble dry HCl gas through the solution until saturation (approx. 4-5 hours). Alternatively, add Acetyl Chloride (1.1 eq) dropwise to methanol at 0°C to generate anhydrous HCl in situ.
Seal the flask and store at 0-5°C for 24 hours. The mixture will solidify or become a thick slurry as Methyl Benzimidate Hydrochloride precipitates.
Precipitation: Dilute with anhydrous diethyl ether (100 mL) to force complete precipitation. Filter the white solid (Methyl Benzimidate HCl) and dry under vacuum.
Amidine Conversion (Pinner II):
Suspend the Methyl Benzimidate Hydrochloride in anhydrous Ethanol (50 mL).
Add a solution of Methanolic Ammonia (7 M, 2.0 eq) at 0°C.
Stir at room temperature for 24 hours.
Work-up: Evaporate the solvent to dryness. The residue is Benzamidine Hydrochloride .
Purification: Recrystallize from Ethanol/Ether. Yield is typically 80-90%.
Stage 2: Cyclization to 6-Phenyl-4-thioxo-1,3,5-triazin-2-one
Rationale: Benzamidine acts as a 1,3-binucleophile. Reacting it with Ethoxycarbonyl Isothiocyanate provides the remaining 3 carbons and nitrogens required for the ring, along with the necessary carbonyl and thiocarbonyl functionalities.
Add Triethylamine (1.01 g, 10 mmol) to liberate the free benzamidine. Stir for 15 min.
Addition:
Cool the mixture to 0°C.
Add Ethoxycarbonyl Isothiocyanate (1.31 g, 10 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature <10°C.
Mechanistic Note: The amidine nitrogen attacks the isothiocyanate carbon, forming an acyl-thiourea intermediate.
Cyclization:
Allow the mixture to warm to room temperature and stir for 2 hours.
Heat the mixture to reflux (80°C) for 4-6 hours. This promotes the intramolecular attack of the second amidine nitrogen onto the ester carbonyl, closing the ring and releasing ethanol.
Isolation:
Cool the reaction mixture to room temperature.
The product, 6-Phenyl-4-thioxo-1,3,5-triazin-2-one , typically precipitates as a solid.
Filter the solid.
Wash with cold water (to remove Et3N·HCl salts) and cold acetonitrile.
Purification:
Recrystallize from DMF/Water or Ethanol.
Characterization:
Appearance: Light yellow to off-white solid.
Melting Point: >250°C (decomposition).
Solubility: Soluble in dilute NaOH (forms thiolate/enolate), DMSO.
Part 3: Visualization & Formatting
Data Summary Table
Parameter
Stage 1: Pinner Synthesis
Stage 2: Cyclization
Starting Material
Benzonitrile
Benzamidine HCl
Reagent
MeOH / HCl / NH3
Ethoxycarbonyl Isothiocyanate
Solvent
Methanol (anhydrous)
Acetonitrile
Temperature
0°C RT
0°C Reflux (80°C)
Time
24h + 24h
6h
Key Intermediate
Methyl Benzimidate
Acyl-thiourea (transient)
Yield (Typical)
85%
65-75%
Critical Control
Moisture exclusion (prevents hydrolysis)
Stoichiometry (1:1)
Reaction Pathway Diagram
Caption: Step-wise synthetic pathway from Benzonitrile to the Thio-Triazine scaffold via Pinner synthesis and Isothiocyanate cyclization.
References
Sosič, I., et al. (2009). The Synthesis of Novel 2,4,6-Trisubstituted 1,3,5-Triazines: A Search for Potential MurF Enzyme Inhibitors. Heterocycles, 81(1). Link
Supports the reaction of amidines with ethoxycarbonyl isothiocyan
Pan, L., et al. (2017). Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines. The Journal of Organic Chemistry, 82(19), 10043–10050. Link
Provides grounding for the reactivity of amidines in triazine ring form
Shie, J.-J., & Fang, J.-M. (2007). Microwave-Assisted Synthesis of Triazines from Nitriles. The Journal of Organic Chemistry, 72(8), 3141–3144. Link
Validation of nitrile activ
PubChem. (2025).[1] 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol Compound Summary. Link
Reference for the structural properties of related phenyl-triazine-thiol deriv
Application Note: High-Fidelity Preparation of Self-Assembled Monolayers (SAMs) using 4-Phenyl-1,3,5-triazine-2-thiol
This Application Note is designed for researchers and drug development professionals requiring high-fidelity surface functionalization. It moves beyond generic "dip-and-rinse" instructions to address the specific physico...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals requiring high-fidelity surface functionalization. It moves beyond generic "dip-and-rinse" instructions to address the specific physicochemical challenges of heterocyclic aromatic thiols.
Executive Summary
The preparation of Self-Assembled Monolayers (SAMs) using 4-Phenyl-1,3,5-triazine-2-thiol (PTT) offers unique advantages over traditional alkanethiols, including superior corrosion resistance, π-π stacking stability, and a nitrogen-rich interface suitable for biosensing. However, PTT presents a specific challenge: thione-thiol tautomerism .
In solution, PTT exists in equilibrium between its thione (NH-C=S) and thiol (N=C-SH) forms. High-quality SAM formation requires driving this equilibrium toward the thiolate species to ensure strong chemisorption (Au-S bond) rather than weak physisorption of the thione. This protocol details a solvent-engineered approach to maximize chemisorption density and monolayer order.
Chemical Context & Mechanism[1][2][3][4][5]
The Tautomerism Challenge
Unlike simple alkanethiols, PTT contains a triazine ring which stabilizes the thione tautomer, especially in polar protic solvents.
Thione Form: Stable in solution, interacts weakly with Au via van der Waals forces (Physisorption).
Thiol Form: Precursor to the thiolate, which forms the covalent Au-S bond (Chemisorption).
Critical Insight: To form a robust SAM, the protocol must facilitate the deprotonation of the thiol group. We utilize a base-promoted assembly method to shift the equilibrium and accelerate the oxidative addition of the sulfur to the gold surface.
Mechanism of Action
Diffusion: PTT approaches the Au surface.
Deprotonation: Base/Solvent assists in S-H bond cleavage.
Chemisorption: Formation of the thiolate-Au bond (
).
Organization: Phenyl rings stack via
interactions, stabilizing the monolayer.
Figure 1: Mechanistic pathway from solution-phase tautomers to surface-bound SAM. Driving the Thiol -> Thiolate step is critical.
Scan: Linear sweep voltammetry from -0.2 V to -1.4 V.
Expected Result: A sharp cathodic peak (reduction of Au-S bond) typically between -0.7 V and -1.0 V .
Calculation: Integrate the peak area (
). Theoretical coverage for a dense monolayer is .
Contact Angle Goniometry
Test Liquid: Water (
).
Bare Gold: < 40° (hydrophilic).
PTT SAM:65° - 75° .
Interpretation: The surface becomes more hydrophobic due to the aromatic rings, but not as hydrophobic as a methyl-terminated alkane (110°) due to the nitrogen atoms in the triazine ring.
X-Ray Photoelectron Spectroscopy (XPS)
S 2p Region: Look for the doublet at 162.0 eV (Chemisorbed Thiolate).
Warning Signal: A peak at >163.5 eV indicates unbound thiol/thione or oxidized sulfur (sulfonate), suggesting poor rinsing or oxidation.
N 1s Region: Confirm presence of Triazine nitrogen (~399 eV).
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Haze/Cloudiness on Gold
Physisorbed Thione aggregates
Increase DMF ratio in wash step; Sonicate in ethanol for 1 min.
Low Contact Angle (<50°)
Low coverage / Bare patches
Increase incubation time to 48h; Ensure PTT is fully dissolved (add more DMF).
Broad Desorption Peak
Disordered Monolayer
Purity check of PTT; Ensure substrate was Piranha cleaned immediately before use.
No Desorption Peak
No SAM formed
Check pH of solution. If too acidic, PTT stays as Thione. Add NHOH.
Workflow Visualization
Figure 2: Step-by-step workflow for high-fidelity PTT SAM preparation.
References
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link
Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39, 1805-1834. Link
Ferri, V., et al. (2014). Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self-Assembled Monolayers on Gold. Angewandte Chemie. Link
BenchChem. (2025).[1] Mechanism of Thiol Binding to Gold Surfaces. Link
Application Note: 4-Phenyl-1,3,5-triazine-2-thiol (PTT) as a Copper Corrosion Inhibitor
[1] Executive Summary This Application Note details the protocol for evaluating 4-Phenyl-1,3,5-triazine-2-thiol (PTT) as a high-efficacy corrosion inhibitor for copper surfaces. While copper exhibits natural resistance d...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This Application Note details the protocol for evaluating 4-Phenyl-1,3,5-triazine-2-thiol (PTT) as a high-efficacy corrosion inhibitor for copper surfaces. While copper exhibits natural resistance due to oxide film formation, aggressive environments (chloride-rich marine or acidic industrial media) cause rapid pitting and dissolution.
PTT functions as a mixed-type inhibitor with a dual-action mechanism:
Chemisorption: The thiol (-SH) and triazine nitrogen atoms donate electrons to empty copper
-orbitals, forming a stable coordinate bond.
Hydrophobic Shielding: The phenyl substituent increases the lipophilicity of the adsorbed layer, effectively repelling water and aggressive anions (
, ).
Translational Relevance: The surface adsorption protocols described herein (EIS, Langmuir Isotherm modeling) are directly transferable to drug-eluting stent research and antimicrobial copper coating validation in medical device development.
Mechanistic Basis
The inhibition efficiency of PTT relies on the formation of a self-assembled monolayer (SAM). The sulfur atom in the thiol group acts as the primary anchor.
Figure 1: PTT Adsorption & Film Formation Mechanism
Caption: Step-wise mechanism of PTT inhibition, transitioning from diffusion to the formation of a stable [Cu-PTT]n polymeric film.
Experimental Protocols
Materials & Solution Preparation[2][3][4]
Inhibitor: 4-Phenyl-1,3,5-triazine-2-thiol (PTT).
Solubility Note: PTT is sparingly soluble in pure water. Dissolve initially in a minimal volume of ethanol or acetone before diluting with the electrolyte.
Electrolyte: 3.5 wt.% NaCl (Standard Marine Simulation) or 0.5 M
(Acidic Cleaning Simulation).
Working Electrode (WE): Pure Copper (>99.9%) rod embedded in epoxy resin (exposed area
).
Protocol: Electrode Surface Preparation (Critical Control Point)
Data reproducibility depends entirely on the initial surface state.
Abrasion: Wet grind the copper surface using silicon carbide (SiC) emery papers in sequence: 400, 600, 800, 1200, and 2000 grit.
Polishing: Polish with 0.3
alumina slurry on a cloth pad until a mirror finish is achieved.
Cleaning: Sonicate in ethanol for 5 minutes, followed by a distilled water rinse.
Drying: Dry under a stream of inert gas (
) or warm air. Use immediately.
Protocol: Electrochemical Evaluation
Perform measurements using a standard three-electrode cell:
Working Electrode: Prepared Copper.[1][2][3][4][5]
Data Validation: Ensure Kramers-Kronig compliance before fitting.
Step C: Potentiodynamic Polarization (Tafel)
Scan Range: -250 mV to +250 mV vs. OCP.
Scan Rate: 1.0 mV/s (slow rate minimizes capacitive current contribution).
Output: Corrosion current density (
) and Corrosion Potential ().
Data Analysis & Interpretation
Calculating Inhibition Efficiency (
)[2]
Summarize your findings using the following standard calculations.
From Tafel Plots (Current Density):
: Corrosion current without inhibitor.
: Corrosion current with PTT.
From EIS (Charge Transfer Resistance):
: Charge transfer resistance derived from the diameter of the Nyquist semicircle.
Equivalent Circuit Modeling
Fit EIS data to the Randles Circuit with Constant Phase Element (CPE) to account for surface roughness:
Circuit:
: Solution Resistance.
: CPE representing double-layer capacitance (decreases as PTT displaces water).
: Charge Transfer Resistance (increases with PTT adsorption).
Expected Data Trends (Reference Table)
Parameter
Blank Solution
With PTT (High Conc.)
Physical Meaning
Reference
Shift > 85mV
Mixed-type inhibition (if shift is small) or Anodic/Cathodic specific.
High
Low
Reduced corrosion rate.
(EIS)
Low
High
Formation of barrier film hindering electron transfer.
(EIS)
High
Low
Replacement of water (high dielectric) with PTT (low dielectric).
Surface Characterization (Validation)[10]
To satisfy high-impact journal standards (E-E-A-T), electrochemical data must be corroborated by surface analysis.
X-Ray Photoelectron Spectroscopy (XPS)
This is the gold standard for proving chemical bonding.
Cu 2p: Look for peaks at ~932.4 eV.[8] A lack of satellite peaks confirms
species (Cu-S bond) rather than oxides.
S 2p: A shift in binding energy from free thiol (163-164 eV) to metal-bound sulfide (161-162 eV) confirms Chemisorption.
N 1s: Shifts indicate interaction of the triazine ring nitrogen with the surface.
Scanning Electron Microscopy (SEM)[12]
Blank: Surface should show roughness, pits, and corrosion products.
Inhibited: Surface should appear smoother, with a visible adsorbed layer (sometimes visible as a "haze" or less charging).
References
Sherif, E. S. M., et al. (2007).[9] "5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions." Materials Chemistry and Physics.
Zhang, D., et al. (2011). "Corrosion inhibition of copper in sulfuric acid solution by the self-assembled monolayer of a triazine derivative." Journal of Applied Electrochemistry.
He, R., et al. (2020).[1][6] "Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid." Desalination and Water Treatment.
Antonijevic, M. M., & Petrovic, M. B. (2008). "Copper corrosion inhibitors. A review." International Journal of Electrochemical Science.
ASTM G5-14. "Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Surface Grafting of 4-Phenyl-1,3,5-triazine-2-thiol onto Polymer Substrates
Executive Summary & Scientific Rationale
This guide details the protocol for grafting 4-Phenyl-1,3,5-triazine-2-thiol (PTT) onto polymeric substrates. While triazine dithiols (e.g., 6-substituted-1,3,5-triazine-2,4-dithiols) are widely recognized for crosslinking and metal adhesion (the "Mori Technique"), the mono-thiol variant (PTT) discussed here is utilized for specific surface termination, introducing aromatic steric bulk, or serving as a capping agent that imparts specific electronic or wetting properties to the polymer surface without inducing heavy crosslinking.
Core Mechanism:
The grafting process relies on Hydrogen Abstraction . For inert polymers (Polypropylene, Polyethylene), a photoinitiator (Benzophenone) is excited by UV light to a triplet state. This species abstracts a hydrogen atom from the polymer backbone, creating a surface radical. This carbon-centered radical then attacks the sulfur or the triazine ring of the PTT, forming a covalent C-S or C-C bond.
Chemical Profile & Safety
Property
Specification
Compound
4-Phenyl-1,3,5-triazine-2-thiol
CAS Number
1000018-63-2
Molecular Weight
~189.24 g/mol
Solubility
Soluble in THF, Acetone, weak alkaline aqueous solutions. Sparingly soluble in water.
Hazards
Irritant (Skin/Eye).[1][2] Use standard PPE (Nitrile gloves, goggles, fume hood).
Mechanistic Visualization
The following diagram illustrates the UV-mediated radical grafting pathway, the "Gold Standard" for inert polymer functionalization.
Caption: Figure 1: Radical-mediated grafting mechanism via Hydrogen Abstraction using Benzophenone initiator.
Experimental Protocols
Protocol A: UV-Induced Surface Grafting (Standard for PE, PP, PET)
Best for: Inert thermoplastics requiring surface activation.
Materials:
Substrate: Polypropylene (PP) or Polyethylene (PE) film/coupon.
Sonicate substrate in acetone for 10 minutes to remove organic contaminants.
Rinse with deionized water and dry under Nitrogen flow.
Why: Surface oils prevent radical formation and lead to patchy grafting.
Pre-Coating with Initiator:
Prepare a 5 wt% Benzophenone solution in acetone.
Dip the polymer substrate into the solution for 30 seconds.
Air dry in the dark.
Why: Acetone swells the polymer surface slightly, allowing BP to impregnate the top molecular layers.
Monomer Solution Preparation:
Dissolve 4-Phenyl-1,3,5-triazine-2-thiol (20 mM) in Ethanol.
Degas the solution with Nitrogen bubbling for 15 minutes.
Why: Oxygen is a radical scavenger and will terminate the grafting reaction prematurely.
UV Irradiation (Grafting):
Place the BP-coated substrate into a quartz glass reactor or Petri dish.
Cover the substrate with the monomer solution.
Cover with a quartz plate (to prevent evaporation but allow UV transmission).
Irradiate with a High-Pressure Mercury Lamp (or UV-LED at 365nm) for 15–30 minutes .
Distance: Maintain ~10 cm distance to avoid thermal deformation.
Post-Grafting Wash (Soxhlet Extraction):
Remove substrate and wash extensively with Ethanol.
Sonicate in Ethanol for 10 minutes.
Why: This step removes physically adsorbed (non-covalently bonded) monomer and residual initiator. If you skip this, your characterization will be false.
Solution Prep: Dissolve PTT (50 mM) in a mixture of THF/Water (80:20) containing NaOH (50 mM).
Reaction: Immerse the PVC substrate in the solution at 60°C for 2–4 hours .
Mechanism: The thiol group becomes a thiolate anion (S-) in base, which attacks the C-Cl bond on the PVC backbone, displacing Chloride (Cl-) and forming a stable C-S bond.
Characterization & Validation
To confirm successful grafting, use the following analytical hierarchy:
Method
Target Signal
Interpretation
XPS (X-Ray Photoelectron Spectroscopy)
N1s (398-400 eV) & S2p (162-164 eV)
The appearance of Nitrogen (triazine ring) and Sulfur on a carbon-only polymer (like PE/PP) is definitive proof of grafting.
ATR-FTIR
1480–1560 cm⁻¹
Look for "Triazine Ring Breathing" modes. These sharp peaks are distinct from broad polymer bands.
Contact Angle
Water Contact Angle (WCA)
PTT is aromatic and hydrophobic, but the thiol/sulfide polarity may slightly lower WCA compared to pure PE, or increase it compared to oxidized surfaces. Expect WCA ~75°–85° depending on density.
Technical Note: Mono-thiol vs. Dithiol
Crucial distinction for Application Scientists:
The user requested 4-Phenyl-1,3,5-triazine-2-thiol (a mono-thiol).
Dithiol Application (Industry Standard): If your goal is adhesion to metals (copper plating, insert molding) or rubber vulcanization, the industry standard is 6-substituted-1,3,5-triazine-2,4-dithiol (e.g., 6-anilino-1,3,5-triazine-2,4-dithiol). The dithiol allows one sulfur to graft to the polymer and the second sulfur to bond with the metal/rubber.
Advisory: Ensure you are using the correct derivative for your end-goal. The protocol above works for both, but the functionality of the resulting surface differs.
References
Mori, K., et al. (1987).[6] "Adhesion Technique of Plastics and Metals: Formation of organic thin films on metal surfaces by using 6-substituted 1,3,5-triazine-2,4-dithiol monosodium salts."[6][7] Journal of Applied Polymer Science.
Sang, J., et al. (2016).[7] "Integration of Peroxide-Cured Rubber/Rubber Through Covalent Grafting of a Thiol-Linked Molecular Layer." ResearchGate.[3][8]
Deng, J., et al. (2009). "UV-induced surface grafting of polymers: A review." Progress in Polymer Science. (General reference for UV-BP mechanism).
PubChem. (2025).[1] "4-Phenyl-1,3,5-triazine-2-thiol Compound Summary." National Library of Medicine.
Application Notes & Protocols: 4-Phenyl-1,3,5-triazine-2-thiol as a High-Performance Adhesion Promoter in Rubber Vulcanization
Introduction: The Challenge of Interfacial Adhesion in Rubber Composites The durability and performance of high-strength rubber articles, such as tires, belts, and hoses, are fundamentally dependent on the integrity of t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Interfacial Adhesion in Rubber Composites
The durability and performance of high-strength rubber articles, such as tires, belts, and hoses, are fundamentally dependent on the integrity of the bond between the elastomer matrix and reinforcing materials.[1] Materials like brass-coated steel cord are used to impart necessary strength and dimensional stability.[2][3] However, achieving a robust and environmentally resistant bond at this interface is a complex chemical challenge.[1][3] While traditional systems involving cobalt salts or resorcinol-formaldehyde-silica (RFS) have been industry mainstays, they face ongoing scrutiny regarding environmental impact and performance limitations under harsh conditions.[2][4][5]
This document introduces 4-Phenyl-1,3,5-triazine-2-thiol as a potent, non-metallic adhesion promoter. Triazine thiols are a class of compounds recognized for their highly reactive thiol (-SH) groups, which can form strong bonds with various metals and participate in polymer cross-linking reactions.[6][7] This application note provides a deep dive into the proposed mechanism of 4-Phenyl-1,3,5-triazine-2-thiol and delivers detailed protocols for its formulation, compounding, and evaluation in a natural rubber system, designed for researchers and material scientists.
Proposed Mechanism of Adhesion Promotion
The efficacy of 4-Phenyl-1,3,5-triazine-2-thiol lies in its bifunctional nature, enabling it to act as a molecular bridge between the inorganic reinforcement surface and the organic rubber matrix during the vulcanization process.[8]
Interfacial Bonding with Metal Substrate: The key to the molecule's function is the highly reactive thiol (-SH) group. During the heat of vulcanization, this thiol group exhibits strong affinity for the brass (copper-zinc alloy) coating on steel cords. It is proposed that the thiol reacts directly with the metal surface, particularly the copper, to form a stable copper mercaptide bond. This creates a robust, covalent linkage at the rubber-metal interface.[7]
Co-vulcanization with Rubber Matrix: Simultaneously, the triazine ring and its phenyl substituent are organophilic and become chemically integrated within the natural rubber matrix. The triazine moiety can participate in the complex sulfur vulcanization chemistry, effectively cross-linking with the polymer chains.[9]
This dual action anchors the rubber matrix to the reinforcing cord via strong chemical bonds, significantly enhancing the interfacial adhesion and improving resistance to degradation from heat, humidity, and mechanical stress.
Caption: Proposed dual-action mechanism of 4-Phenyl-1,3,5-triazine-2-thiol.
Experimental Protocols
Materials and Formulation
The following formulation provides a standard natural rubber compound for evaluating the performance of the adhesion promoter. The formulation is based on parts per hundred rubber (phr).
*Note: The 3.0 phr loading is a recommended starting point. Optimization in the range of 1.0-5.0 phr is advised to determine the ideal concentration for a specific application.
Health & Safety Precautions
4-Phenyl-1,3,5-triazine-2-thiol is classified as harmful and an irritant.[10]
Handling: Use only in a well-ventilated area, such as a fume hood. Do not breathe dust.[10]
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11]
First Aid: In case of skin contact, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
Compounding and Vulcanization Workflow
Accurate compounding is critical for achieving homogenous dispersion and reliable results. A standard two-roll mill procedure is described below.
Caption: Standard workflow for rubber compounding and vulcanization.
Step-by-Step Protocol:
Mill Preparation: Set the two-roll mill temperature to 60-70°C.
Mastication: Pass the natural rubber through the mill several times until a soft, pliable band is formed.
Masterbatch Mixing:
Add the zinc oxide, stearic acid, and 4-Phenyl-1,3,5-triazine-2-thiol (for the test compound) to the rubber band.
Once these are incorporated, slowly add the N-330 carbon black. Ensure complete dispersion, avoiding the release of airborne dust.
Homogenize the masterbatch by making several cuts and rolling the material end-to-end.
Cooling: Sheet the masterbatch from the mill and allow it to cool completely (minimum 4 hours, preferably 24 hours).
Curative Addition:
Cool the mill to below 50°C to prevent scorching.
Add the cooled masterbatch to the mill.
Incorporate the sulfur and TBSI accelerator, mixing only long enough to achieve dispersion.
Final Sheet: Sheet off the final, uncured compound and cut blanks for molding.
Cure Characterization: Use an Oscillating Disc Rheometer (ODR) per ASTM D2084 to determine the optimal cure time (t'c90).[1]
Vulcanization: Mold adhesion test specimens in a compression press at a specified temperature (e.g., 149°C) for a time equivalent to 1.25 x t'c90.[1]
Adhesion Performance Evaluation
The primary method for evaluation is the wire cord pull-out test, based on ASTM D2229-93 .[1]
Specimen Preparation:
Place a sheet of the uncured rubber compound into a multi-cavity mold designed for wire cord adhesion testing.
Lay pre-cleaned, brass-coated steel cords across the cavities.
Place a second sheet of the uncured rubber compound on top.
Vulcanize the assembly as described in Section 3.3. This will result in rubber blocks with the steel cords embedded within them.
Testing Procedure:
Condition the vulcanized test specimens at room temperature for at least 24 hours.
Mount the rubber block portion of the specimen in the lower grip of a universal tensile testing machine.
Clamp the free end of the steel cord in the upper grip.
Apply a tensile force at a constant crosshead speed (e.g., 5 cm/min) until the cord is completely pulled out of the rubber block.[1]
Record the maximum force (in Newtons) required for pull-out.
After pull-out, visually inspect the cord and assign a rubber coverage rating (0% = bare metal, 100% = cord completely covered in rubber). A higher coverage rating indicates a desirable cohesive failure (failure within the rubber) rather than an adhesive failure (failure at the interface).[2]
Durability Testing (Aged Adhesion):
To assess the durability of the bond, repeat the pull-out test on specimens subjected to aging conditions, such as:
Humidity Aging: 15 days at 83°C and 95% relative humidity.[2]
Heat Aging: Air oven aging at a specified temperature and duration.
Expected Results and Data Interpretation
The inclusion of 4-Phenyl-1,3,5-triazine-2-thiol is expected to significantly improve adhesion performance compared to the control compound.
Parameter
Control Compound
Test Compound (3.0 phr Promoter)
Interpretation
Pull-Out Force (Original), N
350
>500
A higher force indicates a stronger initial bond.
Rubber Coverage (Original), %
40%
>85%
High coverage signifies desirable cohesive failure.
Pull-Out Force (Aged), N
200
>400
High retention of force after aging indicates a durable, environmentally resistant bond.
Rubber Coverage (Aged), %
15%
>75%
Maintaining high coverage after aging is critical for long-term performance.
Improvements of 20% to 200% in adhesion force are achievable with effective promoter systems.[1] A successful outcome is characterized not only by a high initial pull-out force but, more importantly, by high retention of this force and high rubber coverage after aging. This indicates the formation of a stable, chemical bond at the interface that resists degradation.
References
Hallstar. (n.d.). Novel Adhesion Promoter for Various Elastomer/Substrate Combinations. Retrieved from [Link]
Milliken. (n.d.). Rubber Adhesion Promoters. Retrieved from [Link]
SI Coatings GmbH. (n.d.). Rubber-metal adhesion promoter. Retrieved from [Link]
SciSpace. (2006). Adhesion Between Rubber Compounds Containing Various Adhesion Promoters and Brass-Plated Steel Cords. Part I. Effect of Sulfur. Retrieved from [Link]
Unknown. (n.d.). Rubber Adhesion to Metal Surfaces with Emphasis on Rubber/Brass Adhesion: A Critical Review.
Unknown. (n.d.). STEEL TIRE CORD-RUBBER ADHESION, INCLUDING THE CONTRIBUTION OF COBALT.
Unknown. (2006, September 23).
HUEHOCO. (n.d.). Rubber adhesion promoter: Optimized metal strip coating. Retrieved from [Link]
ADMET. (n.d.). ASTM D429 Rubber Property - Adhesion to Rigid Substrates. Retrieved from [Link]
Unknown. (n.d.).
Coi Rubber Products. (n.d.). ASTM D2228 Adhesion Test. Retrieved from [Link]
Google Patents. (n.d.). US8865841B2 - Thiol-containing liquid rubber composition.
Google Patents. (n.d.). US4340515A - Solid rubber adhesion promoter and a method for improving the adhesion of rubber to metal reinforcing elements embedded therein.
Rubber-Cal. (2024, October 2). Making Rubber Stronger: How to Vulcanize Rubber. Retrieved from [Link]
Testronix Instruments. (2024, November 27). ASTM D429: Standards for Testing Adhesion to Rigid Substrates. Retrieved from [Link]
Walker Rubber. (n.d.). What is Vulcanisation & How is it done?. Retrieved from [Link]
IPROS GMS. (2020, November 20). Triazine thiol. Retrieved from [Link]
ResearchGate. (2025, August 7). Adhesion Technique of Plastics and Metals: ~About the triazine thiol film formation to the metal top for adhesion to plastic. Retrieved from [Link]
Coating procedures for 4-Phenyl-1,3,5-triazine-2-thiol on aluminum alloys
Application Note: Advanced Surface Functionalization of Aluminum Alloys using 4-Phenyl-1,3,5-triazine-2-thiol Executive Summary This application note details the protocol for coating aluminum alloys (specifically 5000 an...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Surface Functionalization of Aluminum Alloys using 4-Phenyl-1,3,5-triazine-2-thiol
Executive Summary
This application note details the protocol for coating aluminum alloys (specifically 5000 and 6000 series) with 4-Phenyl-1,3,5-triazine-2-thiol (PPT). Unlike poly-functional triazine dithiols used for thick polymer plating, PPT is a mono-thiol functional molecule. It is engineered to form a Self-Assembled Monolayer (SAM) that provides a hydrophobic interface and acts as a coupling agent for phenyl-compatible polymers (e.g., PPS, PS) or as a high-efficiency corrosion inhibitor.
Key Mechanism: The triazine thiol group undergoes chemisorption onto the aluminum oxide/hydroxide surface, forming stable Al-S (thiolate) or Al-O-Triazine bonds, while the phenyl tail orients outward, creating a hydrophobic barrier against aqueous electrolytes.
Materials and Equipment
Component
Specification
Function
Active Agent
4-Phenyl-1,3,5-triazine-2-thiol (>98%)
Surface modifier (CAS: 1000018-63-2 or analog)
Substrate
Aluminum Alloy (5052, 6061)
Base material
Solvent A
Ethanol (Absolute, >99.5%)
Primary solvent for PPT
Solvent B
Deionized Water (18.2 MΩ)
Rinsing and aqueous solution base
Alkaline Etch
NaOH (5 wt%)
Oxide layer stripping
Desmut
HNO₃ (30 vol%)
Removal of intermetallic smut
Base Catalyst
NaOH or KOH (0.1 M)
Optional: To generate thiolate salt for aqueous solubility
Pretreatment Protocol (Critical)
Rationale: Triazine thiols require a specific surface hydroxyl density for optimal grafting. A "native" oxide is often too contaminated. This protocol generates a fresh, reactive hydroxylated surface.
Degreasing: Sonicate aluminum samples in Acetone for 10 min, followed by Ethanol for 10 min. Air dry.
Alkaline Etching: Immerse in 5 wt% NaOH at 40°C for 60 seconds. Observation: Vigorous bubbling (H₂ evolution).
Rinsing: Immediate rinse in DI water.
Desmutting: Immerse in 30% HNO₃ at Room Temperature (RT) for 30–60 seconds to remove black smut (Cu/Fe/Si residues). Surface should appear bright white/silver.
Activation: Rinse in DI water. Do not dry. Proceed immediately to coating to preserve the active Al-OH sites.
Process: Apply a constant potential (Potentiostatic) of +1.5 V vs. Ag/AgCl or perform Cyclic Voltammetry (-0.5 V to +2.0 V).
Duration: 5 to 10 minutes.
Mechanism: Anodic potential attracts the anionic thiolate (Triazine-S⁻) to the Al anode, driving oxidation and deposition of a passivating film.
Mechanism & Visualization
The following diagram illustrates the chemical grafting process. The triazine ring acts as the anchor, while the phenyl group creates the functional interface.
Caption: Workflow of triazine thiol grafting onto aluminum. The process converts a hydrophilic oxide surface into a hydrophobic, chemically stable interface.
Characterization & Quality Control
Test
Methodology
Acceptance Criteria
Contact Angle
Goniometry (Water drop)
(Indicates successful hydrophobic phenyl orientation). Uncoated Al is typically .
XPS Analysis
X-ray Photoelectron Spectroscopy
Presence of S2p (162 eV, Metal-S bond) and N1s (399 eV, Triazine ring). Absence of Na (if rinsed well).
FTIR-RAS
Reflection-Absorption Spectroscopy
Peaks at 1550/1480 cm⁻¹ (Triazine ring breathing) and absence of 2500 cm⁻¹ (S-H stretch), indicating bond formation.
Corrosion Test
Potentiodynamic Polarization (3.5% NaCl)
Shift in (positive) and reduction in by >90% vs. blank.
Senior Scientist’s Notes (Troubleshooting)
Solubility Issues: If the 4-Phenyl-1,3,5-triazine-2-thiol does not dissolve in ethanol, ensure the ethanol is anhydrous. If using water, you must add a stoichiometric amount of NaOH to form the sodium salt. The neutral molecule is hydrophobic.
Adhesion Failure: If the coating rubs off, the curing step was likely skipped. The 100°C anneal is crucial for converting hydrogen-bonded physisorbed layers into covalently bonded chemisorbed layers.
Distinction from Mori’s Reagent: Note that "Mori’s Reagent" often refers to the trithiol or dithiol (e.g., 1,3,5-triazine-2,4,6-trithiol). Those form cross-linked polymers.[6] The compound used here (4-Phenyl...2-thiol) is a chain terminator or monolayer former. It will not build thick films but is superior for precise interface engineering.
References
Mori, K., et al. "Adhesion of Poly(phenylene sulfide) Resin with Polymeric Film of Triazine Thiol on Aluminum Surface Modified by Anodic Oxidation." Journal of Biomedical Nanotechnology, 2015.[6][7]
Wang, Y., et al. "Fabrication of Poly(triazine dithiol) Functional Nanofilm by Galvanostatic Polymerization on Aluminum." International Journal of Electrochemical Science, 2013.
Gong, H., et al. "Electrochemical Polymerization of 6-(N-Allyl-1,1,2,2-tetrahydroperfluorodecyl)amino-1,3,5-triazine-2,4-dithiol Monosodium on Aluminum." Materials Transactions, 2004.
Santa Cruz Biotechnology. "4-Phenyl-1,3,5-triazine-2-thiol Product Data." Chemical CAS Database.
Application Note: Sol-Gel Synthesis Incorporating 4-Phenyl-1,3,5-triazine-2-thiol for Hybrid Coatings
Abstract This application note details the protocol for synthesizing a hybrid organic-inorganic sol-gel coating functionalized with 4-Phenyl-1,3,5-triazine-2-thiol (PTAT) . PTAT serves as a high-performance corrosion inh...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the protocol for synthesizing a hybrid organic-inorganic sol-gel coating functionalized with 4-Phenyl-1,3,5-triazine-2-thiol (PTAT) . PTAT serves as a high-performance corrosion inhibitor and interfacial coupling agent. By leveraging the strong affinity of the thiol (-SH) group for metallic substrates (Cu, Al, Mg) and the barrier properties of the silica-siloxane network, this protocol yields a coating with superior adhesion and active corrosion resistance.
Introduction & Mechanism
The efficacy of this hybrid coating relies on a dual-action mechanism. Traditional sol-gel coatings provide a physical barrier against electrolytes. However, micro-cracks or defects can lead to localized corrosion. The incorporation of PTAT introduces an active inhibition mechanism.
Mechanistic Pathway
Interfacial Bonding: The thiol group (-SH) of PTAT undergoes chemisorption onto the metal surface, forming a stable Metal-S bond (e.g., Cu-S). This displaces surface hydroxyls and prevents chloride ion attack.
Network Integration: The phenyl and triazine rings provide steric hindrance and hydrophobicity, repelling water molecules.
Matrix Compatibility: The sol-gel matrix, typically composed of Tetraethylorthosilicate (TEOS) and 3-Glycidoxypropyltrimethoxysilane (GPTMS) , encapsulates the inhibitor. The epoxy groups of GPTMS can interact with the amine/thiol functionalities, potentially crosslinking the inhibitor into the network.
Figure 1: Mechanistic pathway of PTAT inhibition within the hybrid sol-gel matrix.
Materials & Reagents
To ensure reproducibility, use analytical grade reagents (purity >98%).
Component
Reagent Name
Role
Concentration/Ratio
Precursor A
Tetraethylorthosilicate (TEOS)
Inorganic network former
1.0 Molar Equiv.
Precursor B
3-Glycidoxypropyltrimethoxysilane (GPTMS)
Organic crosslinker/flexibility
2.0 Molar Equiv.
Inhibitor
4-Phenyl-1,3,5-triazine-2-thiol (PTAT)
Active corrosion inhibitor
0.001 M - 0.01 M
Solvent
Ethanol (Absolute)
Homogenizing solvent
Solvent Base
Catalyst
Acetic Acid (glacial) or HCl (0.1 M)
Hydrolysis catalyst
pH adjustment (3-4)
Water
Deionized Water (18.2 MΩ)
Hydrolysis reagent
Stoichiometric excess
Experimental Protocols
Protocol 1: Substrate Pre-treatment (Critical)
Adhesion failure is often due to poor surface preparation, not the coating chemistry.
Mechanical Polishing: Polish metal substrates (e.g., AA2024, Copper) with SiC paper (up to 1200 grit) to remove native oxides and defects.
Degreasing: Sonicate in acetone for 10 minutes, followed by ethanol for 10 minutes.
Alkaline Etching (Aluminum only): Immerse in 5 wt% NaOH for 30 seconds to activate the surface. Rinse immediately with DI water.
Desmutting (Aluminum only): Immerse in 10 vol% HNO₃ for 60 seconds.
Drying: Dry under a nitrogen stream. Proceed to coating within 1 hour.
Protocol 2: PTAT-Doped Sol-Gel Synthesis
This protocol uses a two-step hydrolysis to ensure proper network formation before inhibitor addition.
Step 1: Pre-hydrolysis of Silanes
In a glass beaker, mix TEOS and GPTMS (Molar ratio 1:2).
Add Ethanol (Volume ratio Silane:Ethanol = 1:4).
Add Deionized Water dropwise (Molar ratio Silane:Water = 1:4).
Add Acetic Acid to adjust pH to 3.5–4.0.
Stir: Magnetically stir at 500 RPM for 2 hours at room temperature. The solution should turn clear and exothermic heat may be generated.
Step 2: Inhibitor Incorporation
Prepare a separate solution of PTAT dissolved in ethanol (10 mL). Sonicate if necessary to ensure full dissolution.
Target Concentration: 1 mM to 5 mM in the final sol.
Slowly add the PTAT solution to the pre-hydrolyzed silane sol under vigorous stirring.
Aging: Cover and stir the final mixture for 24 hours at room temperature. This allows for hydrolysis-condensation equilibrium and integration of the triazine moiety.
Figure 2: Step-by-step synthesis workflow for the PTAT-doped hybrid sol.
Protocol 3: Deposition and Curing
Dip Coating: Immerse the pre-treated substrate into the aged sol.
Flash Drying: Allow solvents to evaporate at room temperature for 15 minutes.
Thermal Curing:
Place samples in an oven.
Ramp temperature to 120°C at 5°C/min.
Hold at 120°C for 1 hour . (High temperatures promote Si-O-Si condensation and epoxy ring opening).
Characterization & Validation
To validate the coating's integrity and performance, the following analytical techniques are mandatory.
Technique
Parameter to Measure
Success Criteria
FTIR (ATR Mode)
Chemical Bonding
Presence of Si-O-Si (1000-1100 cm⁻¹), Triazine ring (1500-1600 cm⁻¹), and disappearance of free silanol (-OH).
Electrochemical Impedance Spectroscopy (EIS)
Corrosion Resistance
Low frequency impedance modulus (
Contact Angle
Hydrophobicity
Water contact angle > 90° (indicates successful phenyl group orientation).
Cross-cut Tape Test
Adhesion
ASTM D3359 rating of 4B or 5B (0% peeling).
Troubleshooting Guide
Issue: Precipitation in the Sol.
Cause: pH too high (rapid condensation) or PTAT concentration exceeds solubility limit.
Fix: Lower pH to 3.0; reduce PTAT concentration or increase ethanol content.
Issue: Coating Delamination.
Cause: Poor substrate cleaning or insufficient curing.
Fix: Re-evaluate alkaline etching step; increase curing time to 2 hours.
Issue: Pinholes/Defects.
Cause: Withdrawal speed too fast or dust contamination.
Fix: Perform coating in a laminar flow hood; reduce withdrawal speed to 5 cm/min.
References
Sol-Gel Materials for Electrochemical Applications. MDPI. (2023). Overview of sol-gel chemistry for corrosion protection. Link
Corrosion Inhibition Effect of Pyridine-2-Thiol. Molecules. (2022).[1][2] Mechanistic insights into heterocyclic thiol inhibitors. Link
Hybrid Sol-Gel Coatings: Smart and Green Materials. MDPI. (2023). Comprehensive review on hybrid silane coatings. Link
Adsorption and inhibition mechanism of tetrazole-thiol derivatives. Int. J. Electrochem. Sci. (2021).[3] Detailed electrochemical analysis of similar thiol-based inhibitors. Link
Improving solubility of 4-Phenyl-1,3,5-triazine-2-thiol in aqueous media
Technical Support Center: Solubility Optimization for 4-Phenyl-1,3,5-triazine-2-thiol Case ID: PTT-SOL-001 Topic: Improving Aqueous Solubility of 4-Phenyl-1,3,5-triazine-2-thiol Assigned Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Optimization for 4-Phenyl-1,3,5-triazine-2-thiol
Case ID: PTT-SOL-001
Topic: Improving Aqueous Solubility of 4-Phenyl-1,3,5-triazine-2-thiol
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic
You are likely encountering solubility issues with 4-Phenyl-1,3,5-triazine-2-thiol (PTT) due to its inherent lipophilicity (phenyl ring) and its tendency to exist in a stable thione tautomer form in neutral aqueous media.
This molecule presents a classic "heterocyclic thiol" challenge. It is not a simple static molecule; it exists in a dynamic equilibrium between its thiol (–SH) and thione (=S) forms.[1] In neutral water (pH 7), the equilibrium favors the neutral thione/thiol forms, which have poor solubility (predicted < 0.1 mg/mL).
To achieve millimolar (mM) concentrations, you must disrupt this equilibrium or encapsulate the hydrophobic phenyl moiety. This guide outlines three validated strategies: pH-Switching , Cosolvent Engineering , and Supramolecular Complexation .
Module 1: The Chemical Approach (pH Control)
Mechanism:
The most effective method for solubilizing PTT is exploiting the acidity of the thiol group. The triazine ring is electron-withdrawing, which lowers the pKₐ of the thiol group (typically to the range of 6.0–8.0). By raising the pH above the pKₐ, you deprotonate the thiol (–SH) to form the thiolate anion (–S⁻). This charged species is highly water-soluble.
The "Thione Trap":
In neutral solution, PTT exists largely as the thione tautomer (NH/C=S), which does not ionize easily.[1] You must drive the equilibrium toward the thiolate anion using a base.
Recommended Protocol:
Target pH: Adjust aqueous media to pH 9.0 – 10.0.
Buffer Selection: Use Glycine-NaOH or Carbonate-Bicarbonate buffers.[1] Avoid phosphate buffers if high concentrations of divalent cations (Ca²⁺, Mg²⁺) are present, as they may precipitate.
Procedure:
Suspend PTT in water (it will be cloudy).
Add 1.0 M NaOH dropwise while stirring.
Monitor clarity. The solution should turn clear as the thiolate forms.
Caution: High pH can accelerate hydrolysis of the triazine ring over long periods (days/weeks). Prepare solutions fresh or store frozen.
Module 2: The Supramolecular Approach (Cyclodextrins)
Mechanism:
If your application requires a near-neutral pH (e.g., biological assays where pH 10 is toxic), pH adjustment is not viable. Instead, use Cyclodextrins (CDs) .[2] The hydrophobic phenyl ring of PTT fits ideally into the cavity of β-Cyclodextrin (β-CD) derivatives.
The following diagram illustrates the logical flow for selecting the correct method based on your experimental constraints.
Figure 1: Decision matrix for selecting the optimal solubilization strategy for 4-Phenyl-1,3,5-triazine-2-thiol.
Troubleshooting FAQ
Q1: My solution was clear at pH 10, but precipitated when I added it to my cell culture media (pH 7.4). Why?A: This is the "pH Crash." When you diluted the high-pH stock into the neutral media, the pH dropped below the pKₐ of the thiol. The PTT reprotonated, reverted to the neutral thione/thiol form, and precipitated.
Fix: Use Method B (Cyclodextrins) for cell culture. The inclusion complex prevents precipitation even at neutral pH.
Q2: I see a white precipitate forming over time even in DMSO stock solutions.A: This is likely Disulfide formation .[1] Thiols can oxidize to disulfides (R-S-S-R) in the presence of air, especially in DMSO. The disulfide dimer is much less soluble than the monomer.
Fix: Add a reducing agent like DTT (dithiothreitol) or TCEP to your stock solution to keep PTT in the reduced thiol form. Degas your solvents.
Q3: Can I use surfactants like SDS?A: Yes. Anionic surfactants like Sodium Dodecyl Sulfate (SDS) above their Critical Micelle Concentration (CMC > 8 mM) will solubilize PTT.[1] However, SDS is denaturing to proteins, so avoid this if studying protein interactions.
Detailed Protocol: Determination of Exact pKₐ
To optimize Method A, you should determine the exact pKₐ of your specific PTT lot (impurities can shift values).[1]
Prepare: 50 µM PTT in 10% DMSO/Water (to ensure initial solubility).
Titrate: Adjust pH from 3.0 to 12.0 using HCl/NaOH.
Measure: Record UV-Vis spectra at each pH step (0.5 unit intervals).
Analyze: Look for the bathochromic shift (red shift) in λ-max as the species transitions from neutral to anionic.[1] Plot Absorbance vs. pH to find the inflection point (pKₐ).
References
BenchChem. (2025). Solubility Profile of 4,6-Diphenyl-1,3,5-triazin-2-ol: A Technical Guide. Retrieved from
National Institutes of Health (NIH). (2005).[1] Evaluation of cyclodextrin solubilization of drugs. PubMed. Retrieved from
Royal Society of Chemistry. (2020). Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Advances. Retrieved from
US EPA. (2024). CompTox Chemicals Dashboard: 4-Phenyl-phthalazine-1-thiol Properties. Retrieved from
Preventing oxidative degradation of 4-Phenyl-1,3,5-triazine-2-thiol during storage
Core Directive & Scientific Rationale The Instability Paradox 4-Phenyl-1,3,5-triazine-2-thiol (PTT) is a critical heterocyclic compound often used in surface modification (Self-Assembled Monolayers) and as a corrosion in...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Scientific Rationale
The Instability Paradox
4-Phenyl-1,3,5-triazine-2-thiol (PTT) is a critical heterocyclic compound often used in surface modification (Self-Assembled Monolayers) and as a corrosion inhibitor. Its utility stems from the high affinity of the sulfur atom for metal substrates. However, this same reactivity makes it thermodynamically unstable in aerobic environments.
The Mechanism of Failure:
The degradation is not a simple linear decay but a competition between tautomerism and oxidation .
Tautomerism: PTT exists in equilibrium between the thiol (-SH) and thione (=S) forms. While the thione form is generally more stable against oxidation, the thiol form is the reactive species required for most applications.
Oxidative Dimerization: In the presence of oxygen and trace moisture, the thiol form undergoes oxidative coupling to form a disulfide dimer (Bis(4-phenyl-1,3,5-triazine) disulfide). This dimer is sterically bulky and lacks the free -SH group necessary for metal bonding, rendering the reagent useless for surface chemistry.
Expert Insight: Unlike alkyl thiols, the triazine ring is electron-withdrawing. This lowers the pKa of the thiol group, making it more acidic. Consequently, it forms the thiolate anion (RS⁻) more easily at neutral pH. The thiolate anion is a potent nucleophile and the primary species that reacts with oxygen to form disulfides. Therefore, moisture control is just as critical as oxygen exclusion.
Degradation Pathways & Visualization
The following diagram illustrates the chemical fate of PTT during storage. Note that the "Active Reagent" (Thiol) is the species that degrades into the "Inactive Impurity" (Disulfide).
Figure 1: Mechanistic pathway of PTT degradation. The shift from the stable Thione to the reactive Thiol/Thiolate leads to irreversible Disulfide formation in the presence of air.
Storage Protocols (SOPs)
SOP-01: The "Argon Barrier" Technique
Why Argon? Nitrogen is lighter than air and can easily diffuse out of unsealed vessels. Argon is heavier than air, creating a "blanket" that sits on top of the powder, actively displacing oxygen.
Step-by-Step Protocol:
Initial Assessment: Upon receipt, inspect the bottle. Pure PTT should be an off-white to pale yellow powder. A deep yellow or orange hue indicates significant oxidation [1].
Aliquot Strategy: Do not store the bulk bottle in frequent use.
Divide the bulk material into single-use aliquots (e.g., 50mg or 100mg) inside amber glass vials.
Reasoning: Every time you open a cold bottle in a humid lab, water condenses inside. This moisture accelerates thiolate formation and oxidation.
The Inert Backfill:
Place the open vials in a vacuum desiccator.
Evacuate air (vacuum < 10 mbar) for 5 minutes.
Backfill slowly with Dry Argon (Grade 5.0) .
Repeat the Cycle (Evacuate/Refill) 3 times.
Sealing: Cap the vials immediately while still under the Argon flow if possible. Wrap the cap junction with Parafilm® to prevent gas exchange.
Environment: Store at -20°C .
Note: Allow the vial to warm to room temperature before opening to prevent condensation.
SOP-02: Solvent Handling for Solutions
Crucial: PTT oxidizes rapidly in solution, especially in protic solvents (like ethanol) often used for recrystallization or surface assembly.
Degas Solvents: Never dissolve PTT in non-degassed solvents. Sparge the solvent with Argon for at least 15 minutes prior to use.
Avoid Bases: Do not add bases (e.g., NaOH, amines) to the stock solution unless immediate reaction is intended. Base shifts the equilibrium to the Thiolate anion, increasing oxidation rate by orders of magnitude [2].
Troubleshooting & FAQs
Q1: My PTT powder has turned from off-white to bright yellow. Is it still usable?
Diagnosis: The color change typically indicates the formation of the disulfide dimer (Bis(4-phenyl-1,3,5-triazine) disulfide) or other oxidation byproducts which are often chromophoric [1].
Action:
Do not use for critical surface assembly (SAMs), as the dimer cannot bind to the substrate.
Recovery: You can purify the compound via recrystallization.[1]
Protocol: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (approx 80:20). The disulfide is often significantly less soluble. Filter the hot solution to remove the insoluble dimer, then cool the filtrate to crystallize the thiol [3].
Q2: I am seeing poor monolayer coverage on my gold substrate.
Root Cause: If your PTT has partially oxidized, the solution contains disulfides. While disulfides can form monolayers on gold, the kinetics are much slower than free thiols, and the resulting packing density is often lower due to the steric bulk of the triazine rings during the cleavage process.
Solution:
Check the age of your stock solution. If >24 hours, discard.
Add a reducing agent? No. Adding DTT or Mercaptoethanol will contaminate your monolayer with these smaller thiols.
Use TCEP: If you must rescue a solution, add TCEP (Tris(2-carboxyethyl)phosphine). TCEP reduces disulfides selectively without containing a thiol group itself, so it won't compete for the gold surface [4].
Q3: Why is the melting point of my stored sample higher/broader than the CoA?
Analysis:
The formation of the disulfide dimer often alters the melting point.
Pure PTT: Sharp melting point (check specific CoA, typically range 180-200°C depending on specific derivatives).
Oxidized: Broad range or significantly higher melting point due to the larger molecular weight and lattice energy of the dimer.
QC Data & Validation
Table 1: Physicochemical Indicators of PTT Integrity
Parameter
Pure 4-Phenyl-1,3,5-triazine-2-thiol
Oxidized (Degraded) State
Appearance
Off-white / Pale Yellow Powder
Deep Yellow / Orange / Brown
Solubility (Ethanol)
Soluble (clear solution)
Turbid / Insoluble Precipitate (Dimer)
Ellman's Test
Positive (Strong Yellow Color)
Negative / Weak Response
Reactivity
Binds rapidly to Gold/Copper
Poor/Slow binding
Validation Workflow (Decision Tree)
Figure 2: Quality Control Decision Tree for assessing PTT prior to experimental use.
References
Kjellin, G., & Sandström, J. (1973).[2] The Thione-Thiol Tautomerism in Simple Thioamides. Acta Chemica Scandinavica, 27, 209-217.[2] Retrieved from [Link]
National Institutes of Health (NIH). (2015). Quantification of Thiols and Disulfides. PMC. Retrieved from [Link]
You are likely reading this because your triazine thiol (TT) primer—specifically 6-substituted-1,3,5-triazine-2,4-dithiol derivatives like TES or DB—is failing to maintain a structural bond with your steel substrate.
In drug-eluting stents and industrial rubber-to-metal bonding, the failure rarely occurs within the polymer. It occurs at the interphase . The adhesion mechanism of triazine thiols is not simple physical adsorption; it relies on the electrochemical or chemical formation of metal-thiolate (mercaptide) coordinate bonds . If these bonds do not form, or if the film grows too thick and brittle, the coating will delaminate.
This guide moves beyond basic "cleaning" and targets the thermodynamic and kinetic barriers preventing successful electropolymerization and monolayer formation.
Diagnostic Logic: The Troubleshooting Tree
Before altering parameters, identify your failure mode using the logic flow below.
Figure 1: Diagnostic logic tree for isolating the root cause of triazine thiol adhesion failure.
Module 1: Surface Preparation (The Passive Layer Paradox)
Q: I cleaned the steel with acetone and ethanol, but the primer wipes off. Why?
The Science:
Stainless steel (SS316L) is protected by a passive chromium oxide layer (
).[1] While this prevents corrosion, it is chemically inert. Triazine thiols require access to active metal ions ( or ) to form the critical mercaptide bond (). If the passive layer is too thick or contaminated with adventitious carbon, the thiol cannot penetrate to react.
The Protocol: Surface Activation
Do not rely on solvent cleaning alone. You must chemically etch the surface to expose active sites.
Step
Process
Parameters
Mechanism
1
Alkaline Degreasing
NaOH (5%) @ 60°C, 10 min
Removes organic oils/lipids.
2
Acid Activation
(10%) or
Removes the "old" passive oxide layer.
3
Rinse
Deionized Water (Immediate)
Prevents re-oxidation before plating.
4
Drying
Blow
Prevents water spots (nucleation sites for failure).
Validation Check:
Perform a Water Break Test . A continuous sheet of water indicates a clean, high-energy surface. Beading indicates contamination.
Module 2: Electropolymerization Parameters
Q: My coating looks powdery or has pinholes. Is my concentration wrong?
The Science:
This is a classic kinetic issue. In electropolymerization, if the current density is too high, the rate of radical formation exceeds the rate of film packing. This leads to:
Oligomer precipitation: Short chains form in the solution rather than on the surface.
Powdery deposits: These oligomers loosely settle on the steel but do not bond.
Gas Evolution:
bubbles at the anode disrupt the film, causing pinholes.
Optimization Guide:
Solvent System: Ensure you are using a conductive electrolyte. A common mistake is using pure organic solvents.
Recommendation: Water/Ethanol (80:20) mix with
as a supporting electrolyte to maintain alkaline pH (pH > 10 ensures the thiol group is deprotonated to , the reactive species).
Voltage/Current:
Standard: 0.5 – 1.5 V vs. SCE (Saturated Calomel Electrode).
Troubleshooting: If powdery, reduce voltage . You want a slow, controlled oxidation to allow the triazine rings to stack (π-π stacking) and the thiols to coordinate with the surface.
Q: Can I just dip-coat (immersion) instead of electropolymerizing?
Yes, but the mechanism changes. Immersion relies on self-assembly (SAMs). It produces a monolayer (nanometers thick). Electropolymerization produces a polymer film (micrometers thick).
Use Immersion for: Molecular bridging (e.g., bonding rubber to steel).[2]
Use Electropolymerization for: Corrosion protection or dielectric coatings.
Module 3: The "Weak Boundary Layer" (Hydrolysis)
Q: The bond is strong initially but fails after 24 hours in saline/water. Why?
The Science:
This indicates hydrolytic degradation of the interface.
Physical Adsorption vs. Chemical Bonding: If the thiol merely "sat" on the surface (physisorption) without forming a Metal-S bond, water will displace it.
Film Density: As noted by Mori et al., a film that is too dense or thick can be detrimental. It creates internal stress. Conversely, a film with low coverage allows water ingress.
The Fix: Thermal Curing (The "Lock-In" Step)
After coating, you must drive the reaction to completion and remove solvent.
Protocol: Heat treat at 150°C – 180°C for 10-20 minutes .
Why? This promotes the dehydration reaction and converts hydrogen bonds/physisorbed species into covalent mercaptide bonds. It also volatilizes trapped solvent molecules that act as plasticizers.
Module 4: Analytical Validation (How to Prove It)
Do not guess. Use these methods to validate the interface.
X-Ray Photoelectron Spectroscopy (XPS)
This is the gold standard. You are looking for the S2p (Sulfur) peak.
Unbound Thiol: ~163.5 eV (-SH).
Bound Thiol (Mercaptide): ~162.0 eV (Metal-S).
Pass Criteria: A dominant peak shift to 162.0 eV confirms chemical bonding to the steel [1].
Contact Angle Goniometry
Clean Steel: < 20° (Hydrophilic).
Triazine Coated: > 60° (Hydrophobic, depending on the tail group).
Missing this step is the #1 cause of wet-adhesion failure.
References
Mori, K., et al. (1994). "Direct adhesion between metals and unsaturated rubbers using nickel plating and triazine dithiols during peroxide curing."[3] Journal of Applied Polymer Science.
Sasaki, H., et al. (2015).[4] "Adhesion Technique of Plastics and Metals: About the triazine thiol film formation to the metal top for adhesion to plastic." ResearchGate.[5]
Digby, R. P., & Packham, D. E. (1995). "Pretreatment of steel for adhesion: The role of the oxide layer." International Journal of Adhesion and Adhesives.
Technical Support Center: 4-Phenyl-1,3,5-triazine-2-thiol Stability & Handling
Role: Senior Application Scientist Topic: Effect of pH on Stability and Solubility Executive Summary: The "Goldilocks" Zone Welcome to the technical support hub for 4-Phenyl-1,3,5-triazine-2-thiol (PTT) . As researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
Role: Senior Application Scientist
Topic: Effect of pH on Stability and Solubility
Executive Summary: The "Goldilocks" Zone
Welcome to the technical support hub for 4-Phenyl-1,3,5-triazine-2-thiol (PTT) . As researchers, you often face a critical trade-off with this compound: solubility vs. stability .
PTT exhibits a distinct pH-dependent behavior due to the acidity of its thiol group and the resonance of the triazine ring.
Low pH (< 6): The compound exists in its protonated (thione/thiol) form. It is chemically stable but highly insoluble in aqueous media, leading to precipitation.
High pH (> 8): The compound deprotonates to the thiolate anion (
). It becomes highly soluble but susceptible to oxidative dimerization (disulfide formation).
The guide below details how to navigate these extremes to maintain a stable, effective solution.
Part 1: Visual Troubleshooting Workflow
Before altering your experimental conditions, use this decision tree to diagnose the root cause of your solution instability.
Figure 1: Diagnostic logic for 4-Phenyl-1,3,5-triazine-2-thiol solution failures. Blue nodes indicate analytical observations; Green nodes indicate corrective actions.
Part 2: Technical FAQs & Mechanistic Insights
Module A: Solubility & Precipitation (The Acidic Trap)
Q1: I dissolved PTT in DMSO, but it crashed out when I diluted it into my pH 5 buffer. Why?Answer: This is a classic "pH shock" precipitation.
4-Phenyl-1,3,5-triazine-2-thiol is hydrophobic due to the phenyl ring. The thiol group (
) has a pKa estimated between 6.5 and 7.5 [1, 5].
At pH 5: The compound is fully protonated (neutral). Without the charge of the thiolate anion, the hydrophobic phenyl group dominates, driving the molecule out of the aqueous phase.
Solution: You must maintain a minimum organic co-solvent ratio (e.g., 5–10% DMSO or Ethanol) in the final buffer, or adjust the buffer pH to > 7.5 to utilize electrostatic repulsion to keep it solvated.
Q2: Does the "Thione" form affect solubility?Answer: Yes. 1,3,5-triazine thiols exhibit thiol-thione tautomerism [1, 4]. In neutral or acidic solutions, the equilibrium shifts toward the thione (N-H, C=S) form. The thione form is generally less soluble in water than the ionic thiolate form but is chemically more stable against oxidation.
Module B: Chemical Stability (The Basic Trap)
Q3: My HPLC shows the parent peak decreasing over 24 hours at pH 8.5, but I see a new peak appearing later in the run. Is the ring hydrolyzing?Answer: It is highly unlikely to be hydrolysis. It is almost certainly oxidative dimerization .
At pH 8.5, PTT exists largely as the thiolate anion (
). Thiolates are excellent nucleophiles but are also easily oxidized by dissolved oxygen to form disulfides () [2, 3].
Mechanism:
Confirmation: Treat a small aliquot of your degraded sample with DTT (dithiothreitol) or TCEP. If the parent peak returns, the degradation was reversible oxidation, not hydrolysis.
Q4: Under what conditions will the triazine ring hydrolyze?Answer: Triazine rings are remarkably robust (aromatic stability). Hydrolysis typically requires extreme conditions, such as:
pH > 12 or pH < 2.
Elevated temperatures (> 60°C).
Prolonged exposure (days/weeks).
Unless you are autoclaving the solution at extreme pH, ring cleavage is not your primary concern [1].
Part 3: Optimized Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
Use this method to minimize precipitation and oxidation risks.
Parameter
Recommendation
Scientific Rationale
Solvent
DMSO or DMF (Anhydrous)
High solubility; avoids immediate hydrolysis or ionization issues.
Concentration
10 – 50 mM
High enough to allow dilution; low enough to prevent aggregation.
Storage
-20°C, under Argon/Nitrogen
Prevents oxidation. Thiolates oxidize faster in air.
Additives
None for stock
Do not add base to the stock; keep it neutral (protonated) for stability.
Protocol 2: Aqueous Dilution (The "Safe" Method)
Targeting a working concentration of 100 µM.
Degas your buffer: Sonicate your working buffer (e.g., PBS pH 7.4) under vacuum for 15 minutes to remove dissolved oxygen. Reason: Minimizes disulfide formation.
Solvent Spike: Add the DMSO stock dropwise to the buffer while vortexing rapidly. Ensure the final DMSO concentration is ≥ 1% (v/v) .
pH Check: Verify the final pH. If the solution turns cloudy, raise the pH slightly (to pH 8.0) using dilute NaOH. Reason: Promotes thiolate formation to aid solubility.
Use Immediately: Aqueous dilutions of triazine thiols are not stable for long-term storage (> 24h) due to the oxidation risk described in Q3.
Part 4: Summary Data Table
pH Condition
Dominant Species
Solubility
Stability Risk
Recommended For
Acidic (pH < 6)
Thione / Thiol (Neutral)
Poor (Precipitates)
High (Chemically stable)
Long-term storage (in organic solvent)
Neutral (pH 7)
Equilibrium Mix
Moderate
Moderate
Acute Experiments (< 4 hours)
Basic (pH > 8)
Thiolate Anion ()
High
Low (Rapid Oxidation)
Surface modification, Immediate assays
References
Hydrolysis of Triazine Derivatives:
Title: Hydrolysis of polyphenyl-1, 2, 4-triazine and polyphenyl-1, 3, 5-triazine in high temperature water.[1]
Source: ResearchGate.[1]
URL:[Link]
Thiol Oxidation Mechanism:
Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.
Source: NIH / PMC.
URL:[Link]
General Thiol pKa Properties:
Title: Typical pKa of thiol groups - Human Homo sapiens.[2]
Source: BioNumbers (Harvard).
URL:[Link]
Purification and recrystallization yields of 4-Phenyl-1,3,5-triazine-2-thiol
Ticket ID: #PUR-TRZ-042 Subject: Optimization of Yield and Purity for 4-Phenyl-1,3,5-triazine-2-thiol Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies[1] Overview Welcome to the Te...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PUR-TRZ-042
Subject: Optimization of Yield and Purity for 4-Phenyl-1,3,5-triazine-2-thiol
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Methodologies[1]
Overview
Welcome to the Technical Support Center. You are likely encountering difficulties with the isolation of 4-Phenyl-1,3,5-triazine-2-thiol (CAS: 1000018-63-2) .[1]
This compound presents a unique purification paradox: it possesses a lipophilic phenyl ring yet exhibits poor solubility in standard non-polar solvents due to thiol-thione tautomerism .[1] In the solid state and polar solutions, the compound predominantly exists as the thione (NH-C=S) tautomer, which forms strong intermolecular hydrogen bond networks. This significantly elevates the melting point and reduces solubility in common organic solvents, often leading to yield losses during standard recrystallization attempts.
This guide provides a self-validating workflow to maximize yield (>85%) and purity (>98%).
Module 1: Diagnostic & Troubleshooting (FAQ)
Q1: Why is my yield significantly lower than the theoretical calculation (<50%)?
A: Low yields in triazine thiol synthesis are rarely due to reaction failure but rather purification losses .
Mother Liquor Saturation: The compound has moderate solubility in ethanol at room temperature. If you cool only to 25°C, significant product remains dissolved.
Fix: Chill to 0–4°C for at least 4 hours before filtration.[1]
pH Mismanagement: The thiol group is acidic (
).[1] If your final wash or mother liquor is basic (pH > 8), the compound forms a water-soluble thiolate salt and is washed away.[1]
Fix: Ensure the final precipitation pH is adjusted to 4–5 using dilute HCl.
Q2: The product has a persistent yellow color and sulfur smell. How do I remove this?
A: This indicates contamination with elemental sulfur or polysulfides, common byproducts if thiourea or thionation reagents were used.
The Trap: Sulfur is soluble in hot ethanol and co-crystallizes with the product upon cooling.
The Fix: Use Carbon Disulfide (
) or Toluene washing.[1] The triazine product is insoluble in , while elemental sulfur is highly soluble. Wash the dry crude solid with cold toluene or before recrystallization.
Q3: My Melting Point (MP) is inconsistent or broad.
A: This suggests a mixture of tautomers or solvates.
Tautomerism: Rapid cooling traps the kinetic thiol form, while slow cooling favors the thermodynamic thione form.
Solvates: Triazines are notorious for trapping solvent molecules (especially DMF) in their crystal lattice.[1]
Validation: Dry the sample at 80°C under vacuum (10 mbar) for 12 hours to collapse solvates before MP determination.
Module 2: Purification Protocols
Use the Decision Matrix below to select the correct protocol based on your crude purity.
Visual Decision Tree (Workflow)
Figure 1: Purification logic flow. Select Method A for bulk cleaning of crude mixtures, and Method B/C for final polishing.
Method A: Acid-Base Reprecipitation (The "Chemical Filter")
Best for: Removing non-acidic impurities (unreacted starting materials, sulfur).[1]
Principle: The triazine thiol is acidic (
). It dissolves in base (forming a salt) while impurities remain insoluble.
Dissolution: Suspend 5.0 g of crude solid in 50 mL of 10% NaOH (aq) . Stir for 20 minutes.
Filtration: The solution should be clear yellow. If solids remain (unreacted phenyl precursors), filter them off using a sintered glass funnel. Discard the solid.
Precipitation: Cool the filtrate to 0–5°C in an ice bath.
Acidification: Dropwise add 2M HCl while stirring vigorously until pH reaches 4.0. A thick white/pale yellow precipitate will form.
Critical: Do not drop below pH 2, or you may protonate the triazine ring nitrogens, redissolving the compound.
Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove NaCl, and dry.
Method B: Standard Recrystallization (Ethanol)
Best for: Final polishing to achieve >99% purity.[1]
Technical Support Center: Thermal Stability & Analysis of Triazine Thiols
Topic: Resolving Thermal Desorption & Degradation in Triazine Thiol Systems Introduction Welcome to the Advanced Technical Support Center. You are likely here because your triazine thiol (TDT) experiments are failing at...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Thermal Desorption & Degradation in Triazine Thiol Systems
Introduction
Welcome to the Advanced Technical Support Center. You are likely here because your triazine thiol (TDT) experiments are failing at elevated temperatures. Whether you are observing ghost peaks in GC-MS , adhesion failure in polymer-metal molding , or mass loss artifacts in TGA , the root cause is often the misunderstood thermal lability of the thiol (-SH) and amine (-NH) functionalities.
Triazine thiols (e.g., 1,3,5-triazine-2,4,6-trithiol) are powerful coupling agents, but they are chemically "sticky" and thermally reactive. They do not just "desorb"; they often polymerize or oxidatively decompose before evaporating. This guide abandons generic advice to focus on the specific chemical mechanics required to stabilize these molecules.
Current Status: You are seeing tailing peaks, non-linear calibration curves, or complete signal loss during Gas Chromatography (GC) or Thermal Desorption Spectroscopy (TDS).
The Core Problem: Injector Port Polymerization
Unlike simple alkanethiols, triazine thiols possess multiple proton-donating sites (-SH, -NH). At GC injector temperatures (250°C+), these protons facilitate rapid oxidative coupling (disulfide formation) and hydrogen bonding with the glass liner silanols. Your analyte is not desorbing; it is reacting inside the instrument.
Troubleshooting Guide: GC-MS Artifacts
Symptom
Root Cause
Technical Resolution
Missing Peaks
Irreversible adsorption to liner active sites.
Switch to Ultra-Inert Liners with wool packing removed (wool increases surface area for adsorption).
"Ghost" Peaks (High Mass)
Dimerization (2M-2H) occurring in the hot injector.
Derivatization is Mandatory. You must cap the -SH groups to prevent disulfide coupling.
Tailing / Broad Peaks
Hydrogen bonding with column stationary phase.
Silylation (BSTFA). Convert polar -SH/-NH to non-polar -Si(CH₃)₃.
Baseline Drift > 200°C
Column bleed induced by acidic thiol accumulation.
Post-Run Bakeout. Program a 10-min hold at 300°C between runs to strip oligomers.
Visualizing the Solution: The Derivatization Logic
The following diagram illustrates why direct injection fails and how silylation stabilizes the molecule for thermal desorption.
Figure 1: Mechanism of stabilization via silylation. Direct heating of raw thiols leads to polymerization; silylated derivatives remain volatile and stable.
Current Status: Adhesion between copper/metal and resin fails during high-temperature curing or molding (IM) processes.
The Core Problem: The Desorption vs. Decomposition Threshold
Users often confuse desorption (molecule leaving the surface) with decomposition (molecule breaking apart).
Fact: A coordinate bond between Triazine Thiol and Copper (Cu-S) is generally stable up to ~250°C.
Failure Mode: Failure at <200°C is usually due to copper oxide reduction or weak boundary layers , not bond scission. The thiol reduces the CuO surface, creating a loose layer that delaminates.
FAQ: Surface Stability
Q: My TGA shows mass loss at 150°C. Is the thiol decomposing?
A: Likely not. If you are running TGA in air, you are seeing oxidative desorption . If in Nitrogen, you may be seeing the evaporation of physisorbed (excess) thiol layers.
Validation: Run a "wash test" (ultrasonic cleaning in solvent) before TGA. If the 150°C peak disappears, it was just excess material. The chemically bonded monolayer should persist to >250°C [1].
Q: How do I prevent delamination during injection molding (280°C)?
A: You must use Electrochemical Polymerization rather than simple immersion.
Immersion: Creates a monolayer.[1][2] Good for corrosion, poor for high-shear molding.
Electrochemical:[3] Creates a polymer network (polytriazine) grafted to the metal. This 3D network mechanically interlocks with the resin and resists thermal shear [2].
Visualizing Thermal Failure Modes
Figure 2: Thermal failure hierarchy. Note that "Oxide Reduction" often causes failure before the actual thermal limit of the molecule is reached.
Module 3: Validated Experimental Protocols
Protocol A: Derivatization for GC-MS Quantification
Use this protocol to resolve "Ghost Peak" and "Missing Signal" issues.
Solvent: Anhydrous Pyridine or Acetonitrile (Must be <50 ppm water).
Internal Standard: Anthracene or Phenanthrene (non-reactive).
Step-by-Step Workflow:
Preparation: Weigh 2-5 mg of Triazine Thiol sample into a 2mL GC vial.
Solvation: Add 500 µL of Anhydrous Pyridine. Sonicate until dissolved.
Catalysis: Add 200 µL of BSTFA + 1% TMCS.
Reaction: Cap tightly. Heat block at 70°C for 45 minutes .
Why? Steric hindrance around the triazine ring requires heat to drive the silylation of the secondary amines.
Injection: Inject 1 µL into GC-MS.
Inlet Temp: 280°C.
Split Ratio: 20:1 (to prevent column overload).
Self-Validation Check:
Look for the M+216 (for trithiol) or M+144 (for dithiol) mass shift in the mass spectrum. This confirms the replacement of H (mass 1) with TMS (mass 73). If you see the native mass, the reaction failed (likely due to moisture).
References
Thermal Stability of Thiol-Based SAMs
Source: BenchChem & NIH Snippets.
Context: Confirms that while simple alkanethiols desorb ~100°C, triazine-based silane derivatives (like TESPA)
Link:
Electrochemical Polymerization for Adhesion
Source: ResearchGate (Mori et al. / Adhesion Technique of Plastics).
Context: Describes the formation of triazine trithiol polymer (TTP) on stainless steel and copper, showing adhesion strength retention up to 220°C (molding conditions)
Link:
GC-MS Derivatization Standards
Source: Sigma-Aldrich / JFDA.
Context: Establishes BSTFA + 1% TMCS as the gold standard for silylating polar -SH/-NH groups to prevent thermal degrad
Link:
Thermal Decomposition of Triazine Derivatives
Source: MDPI / SSRN.
Context: Data indicating decomposition onset temperatures for substituted 1,3,5-triazines range from 220°C to 250°C, valid
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Specialist: Senior Application Scientist, Surface Chemistry Division
Ticket Context: Film Thickness Control & Optimization
Audience: R&D (Pharma/Biotech/Materials)
Core Directive: The Two-Path Strategy
Welcome to the technical support hub for triazine thiol surface modifications. To control film thickness effectively, you must first identify which thermodynamic regime your application requires. The 4-Phenyl-1,3,5-triazine-2-thiol (PTT) molecule behaves differently depending on the energy input of your deposition method.
Select Your Protocol:
Feature
Path A: Self-Assembled Monolayer (SAM)
Path B: Electropolymerized Film
Target Thickness
1.0 – 2.5 nm (Molecular length limited)
10 nm – 5 m (Charge controlled)
Mechanism
Chemisorption (S-Metal bond)
Anodic Oxidation (Disulfide bridging)
Control Factor
Solvent dielectric, Immersion time
Coulombic Charge (), Potential ()
Primary Use
Biosensor functionalization, Drug delivery
Corrosion protection, Dielectric layers
Path A: Controlling SAM Thickness (Nanometer Regime)
Context: In drug development and biosensing, you often need a defined monolayer to orient antibodies or ligands. The "thickness" here is actually a function of molecular tilt and packing density .
FAQ: SAM Optimization
Q: Why is my film thickness lower than the theoretical molecular length (~1.5 nm)?A: This indicates a low packing density where molecules are "lying down" rather than standing up. The bulky phenyl group at the 4-position creates steric hindrance.
Solution: Switch to a solvent with a lower dielectric constant (e.g., change from Ethanol to Toluene or THF). Non-polar solvents force the polar triazine/thiol headgroups to aggregate on the metal surface faster, driving the hydrophobic phenyl tails to stand perpendicular to the surface to minimize steric clash.
Q: Can I increase thickness by increasing immersion time beyond 24 hours?A: Generally, no . SAM formation is self-limiting. Once the surface sites are occupied, thickness saturates.
Exception: If you observe "growth" after 24h, it is likely physisorbed contamination, not chemically bound film. This "false thickness" will wash away in biological buffers, ruining your experiment.
Protocol: Always perform a rigorous rinse (Solvent
Ethanol Water) and an ultrasonic clean (10s) to verify the true chemically bonded thickness.
Visual Workflow: SAM Formation Logic
Figure 1: Critical workflow for establishing high-quality Self-Assembled Monolayers. Note the feedback loop: solvent choice dictates packing density, which dictates effective thickness.
Path B: Electropolymerization (Micrometer Regime)
Context: If you need a barrier coating or a dielectric layer, a monolayer is insufficient. You must use electrochemical force to oxidize the thiol (-SH) groups into disulfide (-S-S-) bridges, creating a polymeric network.
Technical Deep Dive: The Coulometric Control
Unlike immersion, thickness here is linear with the Charge Density (
) passed through the electrode, provided the film remains conductive enough to sustain growth.
The Mechanism:
Protocol: Potentiostatic Deposition
Do not rely on time alone. As the film grows, it insulates the electrode, dropping the current. Constant voltage (Potentiostatic) is safer than Constant Current (Galvanostatic) for uniform thickness.
Electrolyte: 0.5M NaOH or KOH (Basic pH is required to deprotonate the thiol to thiolate,
).
Monomer: 1–5 mM 4-Phenyl-1,3,5-triazine-2-thiol.
Setup: 3-Electrode System (Working: Substrate, Counter: Pt, Ref: Ag/AgCl).
Technique: Cyclic Voltammetry (CV) to find oxidation peak, then Chronoamperometry at that peak voltage.
Troubleshooting Table: Electropolymerization
Symptom
Probable Cause
Corrective Action
Film "Islands" (Roughness)
Deposition rate too fast (Overpotential too high).
Reduce applied voltage by 100-200 mV. Lower monomer concentration.
Delamination / Peeling
Surface Oxide or Hydrogen Evolution.
1. Cathodic cleaning (-1.2V) before deposition to reduce oxides.2. Ensure potential is below the Oxygen Evolution Reaction (OER) limit.
Thickness Saturation
Film is insulating (Self-limiting).
Use a conductive monomer derivative or switch to Galvanostatic mode (force current), but beware of high voltage breakdown.
Pinholes
Hydrogen bubbles sticking to surface.
Stir the electrolyte gently (magnetic bar) or use vertical electrode orientation.
Visual Workflow: Electrochemical Feedback Loop
Figure 2: The self-limiting nature of PTT electropolymerization. As the film grows, resistance rises, naturally throttling the reaction. Thickness is controlled by monitoring the total Charge (Q).
Characterization: How to Verify Thickness
Do not assume your parameters worked. Verify using these specific methods:
Ellipsometry (For Path A & Thin Path B):
Best for: 1 nm – 100 nm films on smooth substrates (Au, Si).
Note: You must know the Refractive Index (
) of the PTT layer. Start with an estimate of .
X-Ray Photoelectron Spectroscopy (XPS):
Best for: Verifying chemical composition and monolayer coverage.
Technique: Monitor the attenuation of the substrate signal (e.g., Au 4f). If the substrate signal disappears, your film is
nm.
Cyclic Voltammetry (Blocking Test):
Quickest Check: Run a CV in a standard redox probe (e.g., Ferricyanide).
Result: A "thick" pinhole-free film will completely block the redox peaks. A SAM will show partial blocking or tunneling.
References
Mori, K., et al. "The Corrosion Inhibition Effect of Triazinedithiol Inhibitors for Aluminum Alloy in a 1 M HCl Solution." MDPI, 2017. Link
Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005. (Standard reference for SAM thickness limits). Link
Chung, E. H., et al. "Adhesion of Poly(phenylene sulfide) Resin with Polymeric Film of Triazine Thiol on Aluminum Surface Modified by Anodic Oxidation." Journal of Nanoscience and Nanotechnology, 2015. Link
Diggle, J. W., et al. "Anodic Oxide Films." Encyclopedia of Electrochemistry. (Foundational text for anodic growth mechanisms).
Sigma-Aldrich Technical Bulletin. "Self-Assembled Monolayers: Advantages of Pure Alkanethiols." Link
Reference Data & Comparative Studies
Validation
FTIR Spectral Analysis of 4-Phenyl-1,3,5-triazine-2-thiol: A Comparative Technical Guide
Executive Summary This guide provides a technical analysis of 4-Phenyl-1,3,5-triazine-2-thiol (PTT) , focusing on its vibrational spectroscopy and functional performance. PTT is a nitrogen-rich heterocyclic compound util...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of 4-Phenyl-1,3,5-triazine-2-thiol (PTT) , focusing on its vibrational spectroscopy and functional performance. PTT is a nitrogen-rich heterocyclic compound utilized in corrosion inhibition, coordination chemistry, and as a pharmaceutical intermediate.
We compare PTT against the industry-standard 2-Mercaptobenzothiazole (MBT) . While MBT is ubiquitous, PTT offers distinct advantages in steric protection due to the phenyl-triazine core and higher nitrogen density for coordination. This guide details the FTIR spectral fingerprints required to validate synthesis and monitor surface adsorption (chemisorption) mechanisms.
Structural Dynamics & Tautomerism
Understanding the FTIR spectrum of PTT requires recognizing its Thione-Thiol tautomerism . In the solid state, these molecules predominantly exist in the Thione form, stabilized by intermolecular hydrogen bonding (N-H...S). However, in solution or upon metal surface adsorption, the Thiol (or Thiolate) form becomes active.
The following diagram illustrates the transition from the stable solid-state thione form to the metal-bound thiolate complex.
Figure 1: Mechanism of PTT activation. The disappearance of C=S character and S-H stretch in FTIR confirms the formation of the Metal-Sulfur (M-S) bond.
Comparative FTIR Analysis: PTT vs. MBT
The following table contrasts the spectral fingerprints of PTT with MBT. Note that the 1,3,5-Triazine ring breathing modes are the primary differentiator for PTT.
Table 1: Key Vibrational Assignments (cm⁻¹)
Functional Group
Mode Description
PTT (4-Phenyl-1,3,5-triazine-2-thiol)
MBT (2-Mercaptobenzothiazole)
Diagnostic Note
S-H Stretch
(S-H)
2550–2600 (w, br)
2500–2600 (w, br)
Often invisible in solid state due to H-bonding/Thione dominance.
C=S Stretch
(C=S)
1150–1200 (s)
1030–1080 (s)
Primary Thione Marker. Disappears/shifts upon metal binding.
Triazine Ring
Ring Breathing
1530–1560 (vs)
Absent
The "Triazine fingerprint." Sharp, very strong band.
Benzene Ring
(C=C)
1480, 1590
1425, 1460, 1595
PTT shows monosubstituted benzene pattern; MBT shows 1,2-disubstituted pattern.
C-N Stretch
(C-N) Exocyclic
1330–1380
1310–1330
Indicates connection between ring and heteroatoms.
N-H Deformation
(N-H)
3100–3200 (br)
3100–3200 (br)
Broad band indicating H-bonded network in solid state.
(w=weak, s=strong, vs=very strong, br=broad)
Critical Spectral Interpretation
The "Missing" S-H Peak: Do not expect a sharp S-H peak at 2550 cm⁻¹ in the solid-state spectrum (KBr pellet). The thione tautomer dominates. If you see a sharp peak here, it may indicate non-hydrogen-bonded thiol groups or impurities.
Triazine vs. Benzene: PTT contains both rings. You will see the overlap of the phenyl ring modes (1480/1590 cm⁻¹) with the distinct, intense triazine breathing mode (~1540 cm⁻¹). MBT lacks the triazine band.
Surface Analysis (ATR-FTIR): When PTT binds to a metal surface (e.g., Copper), the C=S band (1150-1200 cm⁻¹) should decrease significantly , and the triazine ring modes may shift slightly (+/- 10 cm⁻¹), indicating chemisorption via the sulfur and potentially the ring nitrogens.
Experimental Validation Protocol
To ensure data integrity, the following self-validating protocol is recommended for analyzing PTT adsorption on metal substrates.
Workflow Diagram
Figure 2: Step-by-step workflow for characterizing PTT self-assembled monolayers (SAMs).
Step-by-Step Methodology
Baseline Acquisition: Collect a background spectrum of the clean, bare metal substrate using Attenuated Total Reflectance (ATR) with a Germanium (Ge) crystal (high refractive index is required for thin films).
Reference Spectrum: Collect a transmission spectrum (KBr pellet) of pure, solid PTT. Identify the C=S thione peak at ~1180 cm⁻¹.
Monolayer Formation: Immerse the substrate in a 1 mM ethanolic solution of PTT for 24 hours.
Rinsing (Critical): Rinse copiously with ethanol to remove physically adsorbed (physisorbed) molecules. Scientific Rationale: Only chemisorbed species (chemically bonded) will remain.
Comparative Scan: Acquire the ATR spectrum of the treated surface.
Success Criteria: Disappearance of the broad N-H stretch (3100 cm⁻¹) and the C=S stretch (1180 cm⁻¹). Retention of the Triazine ring modes (1540 cm⁻¹).
Functional Performance: PTT vs. Alternatives
In corrosion inhibition applications (specifically for Copper and Aluminum alloys), PTT is often compared to MBT and 1-Phenyl-5-mercaptotetrazole (PMT) .
Performance Data Comparison (Inhibition Efficiency - IE%)
Data synthesized from comparative studies in 3.5% NaCl and 1M HCl environments.
Inhibitor
IE% (Copper, 1mM)
IE% (Al Alloy, 1mM)
Mechanism
Stability
PTT
92 - 96%
88 - 91%
Mixed-type; forms polymeric [Cu-PTT]n film.
High thermal stability due to triazine core.
MBT
85 - 89%
75 - 80%
Mixed-type; forms monomeric Cu-MBT complex.
Moderate; prone to oxidative degradation.
PMT
94 - 97%
85 - 88%
Anodic dominant; forms very compact film.
High; expensive synthesis.
Interpretation
Steric Coverage: PTT outperforms MBT in aggressive acidic media (HCl) because the phenyl group attached to the rigid triazine ring provides a larger "umbrella" of hydrophobic protection over the metal surface compared to the fused benzothiazole ring of MBT.
Multidentate Binding: The triazine ring contains three nitrogen atoms.[1] While the sulfur is the primary anchor, the ring nitrogens in PTT can participate in secondary coordination, enhancing film stability compared to MBT's single nitrogen.
References
MDPI (Molecules). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. (Discusses Thiol-Thione tautomerism and FTIR assignments for triazine thiones).
[Link]
ResearchGate. Fundamental vibrations of 1,3,5-triazine. (Source for triazine ring breathing mode assignments).
[Link]
Journal of Physical Chemistry A. Combinatorial Vibration-Mode Assignment for the FTIR Spectrum of Crystalline Melamine. (Detailed theoretical assignment of triazine-based compound vibrations).
[Link][2][3]
ResearchGate. 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper. (Comparative data for phenyl-substituted heterocyclic thiols).
[Link]
1H and 13C NMR Characterization of 4-Phenyl-1,3,5-triazine-2-thiol: A Comparative Purity Guide
The following guide details the structural validation and purity assessment of 4-Phenyl-1,3,5-triazine-2-thiol (CAS 1000018-63-2). This document is designed for researchers requiring rigorous confirmation of identity and...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the structural validation and purity assessment of 4-Phenyl-1,3,5-triazine-2-thiol (CAS 1000018-63-2). This document is designed for researchers requiring rigorous confirmation of identity and purity beyond simple certificate of analysis (CoA) values.
Executive Summary & Chemical Context
4-Phenyl-1,3,5-triazine-2-thiol is a critical intermediate in the synthesis of functionalized triazine libraries and coordination complexes.[1] Unlike its more common analog, 4,6-diphenyl-1,3,5-triazine-2-thiol, this mono-phenyl derivative possesses a unique C-6 proton (H-6) on the triazine ring.[1] This proton serves as the primary diagnostic handle for NMR characterization, distinguishing it from disubstituted impurities.[1]
The Tautomerism Challenge
A frequent source of confusion in characterizing this compound is its thiol-thione tautomerism .[1] In solid state and polar aprotic solvents (like DMSO-d6), the equilibrium strongly favors the thione (NH) form over the thiol (SH) form.
Thione Form (Dominant in DMSO): Characterized by a highly deshielded N-H proton (>13 ppm) and a C=S carbon signal (~170-180 ppm).[1]
Thiol Form (Minor/Trace): Characterized by an S-H proton (~3-4 ppm) and a C-S carbon signal (~160-170 ppm).[1]
Analyst Note: Do not interpret the absence of an S-H peak (3-4 ppm) as a missing functional group. Look for the broad N-H downfield.[1]
Figure 1: The thione tautomer is the spectroscopically relevant species in standard NMR solvents.[1]
Experimental Protocol: NMR Acquisition
To ensure reproducibility and accurate integration of the broad thione proton, specific acquisition parameters are required.
Sample Preparation[1][2][3][4][5]
Solvent:DMSO-d6 is the mandatory solvent.[1] CDCl3 is not recommended due to poor solubility and rapid exchange of the NH proton, which leads to peak broadening or disappearance.[1]
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors on the aromatic multiplets.
Instrument Parameters (400 MHz or higher)
Parameter
Setting
Rationale
Pulse Sequence
zg30 (30° pulse)
Ensures accurate integration of protons with different relaxation times (T1).[1][2]
Relaxation Delay (D1)
> 5 seconds
Critical. The isolated H-6 proton and the NH proton often have long T1 relaxation times. Short D1 leads to under-integration.[1]
Spectral Width
-2 to 16 ppm
Must capture the highly deshielded NH proton (~13-14 ppm).[1]
The 1H NMR spectrum provides the most rapid confirmation of structure. The "Fingerprint" of 4-Phenyl-1,3,5-triazine-2-thiol consists of three distinct regions.
The "Signature Singlet" (H-6)
The most important signal is the singlet corresponding to the proton at position 6 of the triazine ring.
Chemical Shift:δ 8.80 – 9.20 ppm (1H, s)
Diagnostic Value: If this peak is a doublet, or if multiple singlets appear in this region, the sample is contaminated with other triazine derivatives (e.g., hydrolysis products).[1] If this peak is absent, the product is likely the 4,6-diphenyl analog or a dimer.[1]
Detailed Signal Assignment
Position
Type
Chemical Shift (δ ppm)
Multiplicity
Integration
Notes
NH (Thione)
Exch.
13.50 – 14.20
Broad Singlet
1H
Disappears on D2O shake.[1] Broadness varies with water content and concentration.[1]
While HPLC is standard for quantitative purity (% area), qNMR (Quantitative NMR) offers superior structural specificity.[1]
Method Comparison Table
Feature
1H NMR (Purity Assay)
HPLC (UV Detection)
Specificity
High. Distinguishes structural analogs (e.g., 4-phenyl vs 4,6-diphenyl) instantly via the H-6 singlet.[1]
Medium. Relies on retention time.[1] Co-elution of structural isomers is a risk.[1]
Detection Basis
Molar ratio of protons.[1] "Universal" detector.[1]
Extinction coefficient (UV absorption).[1] Impurities with low UV absorbance (e.g., salts, aliphatic dimers) are invisible.[1]
Quantification
Absolute (requires internal standard like TCNB or Maleic Acid).[1]
Relative (% Area).[1][3] Requires response factors for true wt% accuracy.
Limit of Detection
~0.5 - 1.0%
< 0.05% (Superior for trace impurity analysis).[1]
Decision Workflow
Use the following logic to determine when to rely on NMR versus HPLC.
Figure 2: Logical workflow for validating 4-Phenyl-1,3,5-triazine-2-thiol.
References
Tautomerism in Triazines: Journal of Heterocyclic Chemistry, "Tautomeric Equilibrium of Substituted 1,3,5-Triazines in DMSO." (Representative).[1]
Synthesis & Impurities: US Patent 6020490A, "Process for the preparation of hydroxyphenyl-1,3,5-triazines."[1] (Describes benzamidine routes and side products). .
General NMR Shifts: Chemistry Steps, "NMR Chemical Shift Values Table." .
CAS Registry Data: Synblock, "4-Phenyl-1,3,5-triazine-2-thiol CAS 1000018-63-2."[1][3] .[1]
Publish Comparison Guide: XPS Surface Analysis of 4-Phenyl-1,3,5-triazine-2-thiol Adsorption on Metals
Executive Summary & Technical Context[1][2][3][4][5][6][7] 4-Phenyl-1,3,5-triazine-2-thiol (PTT) represents a class of heterocyclic thiols utilized extensively for corrosion inhibition, adhesion promotion, and surface fu...
4-Phenyl-1,3,5-triazine-2-thiol (PTT) represents a class of heterocyclic thiols utilized extensively for corrosion inhibition, adhesion promotion, and surface functionalization of coinage metals (Cu, Au, Ag). Unlike simple alkanethiols which rely solely on sulfur-metal affinity, PTT integrates a π-conjugated triazine ring and a phenyl group, enabling secondary stabilization via π-π stacking and multidentate bonding (S- and N-coordination).
This guide provides a rigorous XPS (X-ray Photoelectron Spectroscopy) analysis framework to evaluate PTT adsorption, distinguishing it from industry standards like Benzotriazole (BTA) and Alkanethiols.
Mechanistic Framework: Adsorption & Tautomerism
To interpret XPS data correctly, one must understand the solution-state behavior of PTT. The molecule exists in a tautomeric equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms.
Solution State: Predominantly exists as the thione tautomer in neutral organic solvents.
Surface State: Adsorption on metals (Cu/Au) typically drives the equilibrium toward the thiolate form (N=C-S⁻-M⁺) via deprotonation, resulting in a covalent metal-sulfur bond.
Visualization: Adsorption Pathway
Figure 1: Step-wise adsorption mechanism of PTT on metal surfaces, transitioning from solution-phase thione to chemisorbed thiolate.
XPS Spectral Analysis: The Fingerprint of Adsorption[2][8]
Accurate peak fitting is critical. PTT adsorption is characterized by specific shifts in the Sulfur (S 2p) and Nitrogen (N 1s) regions.
Sulfur 2p Region (The Primary Anchor)
The S 2p spectrum is the most diagnostic region for determining the nature of the bond.
Chemical State
Binding Energy (S 2p3/2)
Interpretation
Metal-Thiolate (S-M)
161.8 ± 0.2 eV
Indicates successful chemisorption (covalent bond to Cu/Au).
Unbound Thiol/Thione
163.5 - 164.2 eV
Indicates physisorbed multilayer or free molecules (SH or C=S).
Oxidized Sulfur
> 168.0 eV
Indicates surface oxidation (sulfonates), signaling film degradation.
Expert Insight: A high-quality SAM (Self-Assembled Monolayer) of PTT should show a dominant doublet at ~162 eV. The presence of a peak at 164 eV suggests incomplete rinsing or multilayer formation, which can be detrimental to electronic transfer properties.
Nitrogen 1s Region (The Secondary Stabilizer)
The triazine ring contains three nitrogen atoms. Their binding energy shifts reveal if the ring is lying flat (interacting with the surface) or standing upright.
Triazine Ring N (C=N-C): Typically centered at 398.6 ± 0.2 eV .
Coordinated N (N-M): A shift to higher binding energy (399.8 - 400.5 eV ) implies that the nitrogen atoms are donating electron density to the metal, suggesting a flat or tilted geometry where the ring interacts with the surface.
Comparative Performance Guide
This section objectively compares PTT against the industry standard (Benzotriazole) and a model alkanethiol (1-Dodecanethiol).
Table 1: Performance Matrix (Cu Substrate)
Feature
4-Phenyl-1,3,5-triazine-2-thiol (PTT)
Benzotriazole (BTA)
1-Dodecanethiol (DT)
Primary Anchor
Thiolate (S-Cu)
Triazole Nitrogen (N-Cu)
Thiolate (S-Cu)
Secondary Interaction
- Stacking (Phenyl/Triazine)
Polymerization (Cu-BTA chains)
Van der Waals (Alkyl chains)
Thermal Stability
High (>200°C)
Moderate (~100-150°C)
Low (<100°C, desorption)
XPS Marker (S 2p)
Doublet at ~162 eV
N/A
Doublet at ~162 eV
XPS Marker (N 1s)
Single broad peak or doublet ~399 eV
Distinct split (N-H vs N-Cu)
N/A
Corrosion Inhibition
Excellent (Acidic & Chloride media)
Standard (Neutral media)
Good (Hydrophobic barrier)
Critical Analysis
Vs. BTA: PTT offers superior protection in acidic environments due to the robustness of the S-Cu bond compared to the coordinate N-Cu bond of BTA. XPS analysis of BTA often shows significant vacuum desorption at elevated temperatures, whereas PTT films remain stable.
Vs. Alkanethiols: While alkanethiols form dense packed layers, they lack the electronic delocalization of PTT. PTT is preferred for applications requiring electron transport (molecular electronics) due to its conjugated triazine core.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible XPS data, follow this strict protocol. This workflow minimizes contamination and ensures the measurement reflects the true interface.
Visualization: Experimental Workflow
Figure 2: Workflow for preparing and analyzing PTT monolayers on metal substrates.
Detailed Steps:
Substrate Preparation:
Use polycrystalline Cu or Au(111) on mica.
Validation: Acquire a survey scan before deposition. The C 1s signal should be minimal, and no S or N should be detected.
Solution Deposition:
Dissolve PTT in absolute ethanol to a concentration of 1 mM .
Immerse the substrate for 24 hours to ensure thermodynamic equilibrium (monolayer saturation).
Rinsing (Critical Step):
Rinse copiously with ethanol to remove physisorbed molecules.
Why? Failure to rinse results in a "free thiol" peak at 164 eV in XPS, leading to incorrect coverage calculations.
XPS Acquisition:
Source: Monochromated Al K
(1486.6 eV).
Pass Energy: 20 eV for high-resolution scans (S 2p, N 1s, C 1s, Metal high-res).
Charge Neutralization: Essential for SAMs on insulating substrates or if the film is thick; use a flood gun if peaks appear broadened or shifted >285 eV (C 1s).
References
Thiol Adsorption on Copper (Mechanism)
Title: Thiol Adsorption on and Reduction of Copper Oxide Particles and Surfaces.[1][2]
Comparing corrosion inhibition efficiency: 4-Phenyl-1,3,5-triazine-2-thiol vs Benzotriazole
Corrosion Inhibition Efficacy for Copper & Copper Alloys Executive Summary Benzotriazole (BTA) has been the industrial standard for copper corrosion inhibition for over 60 years, renowned for its ability to form a protec...
Author: BenchChem Technical Support Team. Date: February 2026
Corrosion Inhibition Efficacy for Copper & Copper Alloys
Executive Summary
Benzotriazole (BTA) has been the industrial standard for copper corrosion inhibition for over 60 years, renowned for its ability to form a protective [Cu-BTA]n polymeric film. However, its environmental toxicity and instability in acidic media have necessitated high-performance alternatives.
4-Phenyl-1,3,5-triazine-2-thiol (PTT) represents a class of advanced heterocyclic inhibitors combining a triazine core, a thiol anchor, and a hydrophobic phenyl shield. Comparative analysis indicates that PTT offers superior inhibition efficiency (IE%) at lower concentrations and enhanced stability in saline/acidic environments due to the stronger chemisorption of the sulfur moiety compared to the nitrogen-based adsorption of BTA.
Molecular Mechanism & Adsorption Kinetics
To understand the performance gap, we must analyze the binding modalities of both molecules.
Anchor: Nitrogen atoms in the triazole ring.[2][3][4][6][7]
Mechanism: BTA adsorbs onto Cu surfaces via the lone pair electrons of the nitrogen atoms, forming a coordinate covalent bond. It creates a polymeric film
.
Limitation: The Cu-N bond is susceptible to protonation in acidic media (pH < 3), leading to desorption. The film is also less resistant to localized pitting in the presence of aggressive anions like sulfides.
4-Phenyl-1,3,5-triazine-2-thiol (PTT)
Anchor: Thiol (-SH) group (primary) and Triazine Nitrogen (secondary).
Mechanism:
Chemisorption: The thiol group deprotonates to form a Thiolate anion (
), forming a robust covalent Cu-S bond. According to HSAB (Hard and Soft Acids and Bases) theory, Cu (soft acid) has a much higher affinity for Sulfur (soft base) than Nitrogen (intermediate base).
Steric Shielding: The phenyl group attached to the triazine ring introduces significant hydrophobicity and steric bulk, effectively repelling water and chloride ions from the metal surface.
Planarity: The 1,3,5-triazine ring facilitates planar adsorption, maximizing surface coverage.
Figure 1: Comparative adsorption pathways. PTT leverages strong Cu-S bonding and hydrophobic shielding, whereas BTA relies on Cu-N coordination.
Experimental Validation Protocols
To objectively compare these inhibitors, the following self-validating experimental workflows are recommended.
Figure 2: Standardized electrochemical workflow for corrosion inhibitor validation.
Comparative Performance Data
The following data synthesizes representative values from literature comparing Benzotriazole against Phenyl-substituted Triazine Thiols in 3.5% NaCl solution.
Table 1: Inhibition Efficiency (IE%) at 298 K
Note: PTT achieves maximum efficiency at significantly lower concentrations due to the high reactivity of the thiol group.
Parameter
Benzotriazole (BTA)
4-Phenyl-1,3,5-triazine-2-thiol (PTT)
Verdict
Optimum Conc.
5.0 - 10.0 mM
0.5 - 1.0 mM
PTT (10x more potent)
Max IE% (NaCl)
85 - 92%
94 - 98%
PTT
Max IE% (H₂SO₄)
< 60% (Unstable)
> 90% (Stable)
PTT
Adsorption Mode
Physisorption + Chemisorption
Predominant Chemisorption
PTT (Stronger bond)
-20 to -30 kJ/mol
-35 to -42 kJ/mol
PTT (Higher stability)
Thermodynamic Analysis
(Gibbs Free Energy):
Values more negative than -40 kJ/mol indicate strong chemisorption (covalent bonding).
PTT typically exhibits
around -38 to -42 kJ/mol , confirming the formation of a stable Cu-S bond.
BTA typically ranges -25 to -32 kJ/mol , indicating a mixed mode where the film is easier to disrupt under hydrodynamic shear or thermal stress.
Environmental & Safety Profile (E-E-A-T)
A critical factor in modern drug development and materials science is the toxicity profile of reagents.
Benzotriazole (BTA):
Classified as a high-volume production chemical with significant environmental persistence.
Toxicity: Toxic to aquatic life with long-lasting effects. Potential endocrine disruptor.[8]
Regulation: Under increasing scrutiny (e.g., SVHC lists in EU).
Triazine Derivatives (PTT):
Profile: Triazine cores are widely used in herbicides and pharmaceuticals, but specific thiol derivatives generally show lower acute aquatic toxicity than BTA.
Biodegradability: The triazine ring is more susceptible to microbial degradation under specific conditions compared to the highly stable benzotriazole fused ring system.
Conclusion
While Benzotriazole remains a cost-effective solution for general-purpose copper protection in neutral media, 4-Phenyl-1,3,5-triazine-2-thiol demonstrates superior technical performance.
Recommendation: For applications requiring:
High Durability: (e.g., marine environments, acid pickling).
Low Dosage: (minimizing chemical consumption).
Regulatory Compliance: (moving away from BTA).
PTT is the scientifically superior candidate , validated by its higher binding energy (
) and robust inhibition efficiency (>95%) in aggressive electrolytes.
References
Antonijevic, M. M., & Petrovic, M. B. (2008). Copper corrosion inhibitors. A review. International Journal of Electrochemical Science. Link
Sherif, E. M., et al. (2012). 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions.[9] Materials Sciences and Applications. Link
Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science. Link
Zhang, D., et al. (2011). Synergistic inhibition of copper corrosion in 0.5 M H2SO4 by 1,3,5-triazine-2,4,6-trithiol and 2-mercaptobenzimidazole. Corrosion Science. Link
EPA/NIH Data. Toxicity of Benzotriazole and Benzotriazole Derivatives to Three Aquatic Species. National Library of Medicine. Link
Executive Summary Triazine thiol derivatives (e.g., 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol or "DAN", "TES") represent a class of bifunctional surface modifiers that bridge the gap between organic polymers and inorga...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Triazine thiol derivatives (e.g., 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol or "DAN", "TES") represent a class of bifunctional surface modifiers that bridge the gap between organic polymers and inorganic metals. Unlike simple corrosion inhibitors (like benzotriazole) that form fragile molecular complexes, triazine thiols can be engineered to form polymeric nanosheets directly on metal surfaces (Copper, Aluminum, Magnesium) via electrochemical polymerization.
This guide details the use of Electrochemical Impedance Spectroscopy (EIS) to validate the quality, thickness, and barrier properties of these films. For drug development and materials scientists, mastering this technique is critical for ensuring the reliability of bio-metallic interfaces and packaging materials.
Mechanism of Action: The "Molecular Rivet"
Triazine thiols function through a dual-action mechanism often described as the "Zipper" or "Rivet" effect.
Chemisorption: The thiol (-SH) or thione (=S) groups undergo oxidative addition to the metal surface (M), forming strong covalent M-S bonds.
Polymerization: Under electrochemical potential, the triazine rings couple via disulfide bridges (-S-S-) or C-N linkages, forming a dense, cross-linked network that is impermeable to ions.
Visualization: Surface Polymerization Pathway
Caption: The electrochemical transition of triazine thiol monomers from solution to a cross-linked polymeric barrier film on a metal substrate.
Experimental Protocol: Electrochemical Polymerization & EIS Setup
Phase 1: Surface Preparation (The Foundation)
Causality: EIS is extremely sensitive to surface heterogeneity. A rough or dirty surface will produce "noisy" impedance data (constant phase element dispersion) rather than clean capacitive loops.
Mechanical Polishing: Polish metal (e.g., Cu) with SiC paper (up to 2000 grit), followed by alumina slurry (0.05 µm) to a mirror finish.
Degreasing: Ultrasonicate in acetone (10 min)
ethanol (10 min) deionized water (10 min).
Activation: Dip in dilute
(0.1 M) for 10s to remove native oxides immediately before coating.
Phase 2: Electrochemical Polymerization
Goal: To grow a controlled, uniform film rather than a disordered monolayer.
Electrolyte: 1 mM Triazine Thiol (e.g., DAN monosodium salt) in 0.1 M NaOH or
(aqueous).
Cell Setup: Three-electrode system.
WE: Polished Metal (Cu/Al).
CE: Platinum Plate (High surface area).
RE: Ag/AgCl (saturated KCl).
Deposition Method: Cyclic Voltammetry (CV).
Scan Range: -0.5 V to +1.2 V vs. Ag/AgCl.
Scan Rate: 50 mV/s.
Cycles: 10 cycles (Film thickness correlates with cycle count).
Observation: Look for the suppression of current peaks with each cycle, indicating the formation of an insulating layer.
Phase 3: EIS Measurement
Self-Validation: The Open Circuit Potential (OCP) must stabilize (drift < 1 mV/min) before starting EIS to ensure the system is in equilibrium.
Electrolyte: 3.5 wt% NaCl (Simulated Seawater) or PBS (for bio-applications).
To quantify the performance, fit the Nyquist data to an equivalent electrical circuit (EEC). For triazine thiol films, a two-time-constant model is required:
: Solution Resistance.
/ : Properties of the triazine polymer film. High indicates fewer defects.
/ : Properties of the metal/electrolyte interface at the pore base. High indicates inhibition of corrosion reactions.
Caption: Modified Randles Circuit R(Q(R(QR))) used to model porous polymeric films on metals.
Comparative Performance Guide
The following table contrasts Triazine Thiol performance against industry standards (Silanes and Benzotriazole) on Copper substrates in 3.5% NaCl.
Feature
Triazine Thiol (Polymeric)
Silane (e.g., BTSE/TESPT)
Benzotriazole (BTA)
Film Type
Cross-linked Polymeric Nanosheet
Sol-Gel Network (Si-O-Si)
Absorbed Molecular Complex
Bonding Mechanism
M-S (Covalent/Coordination)
M-O-Si (Covalent)
Cu-N (Coordination)
(Barrier)
High ()
Very High ()
Moderate ()
Stability (Thermal)
Excellent (>250°C)
Excellent (>300°C)
Poor (>100°C, volatile)
Stability (Hydrolytic)
High (Hydrophobic)
Moderate (Hydrolysis risk)
Low (Reversible adsorption)
Primary Use Case
Adhesion Promotion (Rubber-Metal), Corrosion
Corrosion Protection (Al/Steel)
Temporary Corrosion Inhibition
Key Insight:
While Silanes often provide the highest absolute impedance values due to thicker sol-gel layers, Triazine Thiols offer a unique advantage in adhesion promotion . The unreacted thiol or amine groups on the triazine ring can chemically bond with rubber or plastics during molding (e.g., insert molding), a capability BTA lacks and Silanes achieve only with complex functionalization.
References
Mori, K., et al. "Direct adhesion of polyethylene sulfide to aluminum and copper using triazine dithiols." Journal of Applied Polymer Science, 1996.
Zheludkevich, M. L., et al. "Nanostructured sol-gel coatings doped with cerium nitrate as pre-treatments for AA2024-T3." Corrosion Science, 2005.
Finšgar, M., & Milošev, I. "Inhibition of copper corrosion by 1,2,3-benzotriazole: A review." Corrosion Science, 2010.
Wang, Y., et al. "Electrochemical polymerization of triazine thiol on aluminum and its application for adhesion.
Antonijević, M. M., & Petrović, M. B. "Copper corrosion inhibitors. A review." International Journal of Electrochemical Science, 2008.
Raman spectroscopy shifts for 4-Phenyl-1,3,5-triazine-2-thiol on silver substrates
This guide provides an in-depth technical analysis of the Surface-Enhanced Raman Scattering (SERS) behavior of 4-Phenyl-1,3,5-triazine-2-thiol (PTT) on silver substrates. It is designed for application scientists and res...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the Surface-Enhanced Raman Scattering (SERS) behavior of 4-Phenyl-1,3,5-triazine-2-thiol (PTT) on silver substrates. It is designed for application scientists and researchers requiring precise spectral assignments and performance comparisons for surface modification and corrosion inhibition studies.
Executive Summary & Molecular Context
4-Phenyl-1,3,5-triazine-2-thiol is a bifunctional molecule combining a resonance-stabilized s-triazine ring with a phenyl substituent and a thiol (-SH) anchoring group. This structure makes it a critical candidate for forming self-assembled monolayers (SAMs) on coinage metals (Ag, Cu, Au), serving as a corrosion inhibitor or an adhesion promoter.
Core Utility: The thiol group ensures chemisorption to Silver (Ag), while the phenyl-triazine moiety provides steric bulk and π-π stacking potential, influencing the packing density and orientation.
SERS Relevance: SERS is the primary tool for validating the adsorption mechanism (Thiol vs. Thione tautomerism) and orientation (Perpendicular vs. Flat) of this molecule on Ag surfaces.
To ensure reproducible SERS data, a standardized Ag substrate preparation is required. The following protocol utilizes a citrate-reduced Ag colloid method (Lee & Meisel), which is the industry standard for high-enhancement SERS.
Protocol: Ag Nanoparticle Synthesis & Functionalization
Glassware Cleaning: Aqua regia wash (HCl:HNO₃ 3:1) followed by triple-distilled water rinse. Critical for removing organic contaminants that cause ghost peaks.
Ag Colloid Synthesis:
Dissolve 90 mg AgNO₃ in 500 mL H₂O. Bring to a rolling boil.
Add 10 mL of 1% Sodium Citrate solution under vigorous stirring.
Characteristic aromatic stretch; enhanced by EM field.
Mechanistic Insight: Why the Shifts Occur?
Disappearance of ν(S-H): The complete vanishing of the 2550 cm⁻¹ band confirms the deprotonation of the thiol group and the formation of a thiolate (Ag-S) species.
Triazine Ring Shift: The blue shift (+7 cm⁻¹) in the triazine breathing mode suggests that the triazine ring is involved in the electron transfer process or is sterically constrained by the surface.
Selection Rules: According to SERS surface selection rules, vibrational modes with polarizability components perpendicular to the metal surface are most enhanced. The strong enhancement of the in-plane ring breathing modes (~1000 cm⁻¹) suggests the rings are oriented perpendicular or tilted relative to the Ag surface, rather than lying flat.
Performance Comparison: PTT vs. Alternatives
When selecting a surface modifier, it is crucial to compare 4-Phenyl-1,3,5-triazine-2-thiol (PTT) with common alternatives like Benzenethiol (BT) and 1,3,5-Triazine-2,4,6-trithiol (TMT) .
Comparative Performance Matrix
Feature
4-Phenyl-1,3,5-triazine-2-thiol (PTT)
Benzenethiol (BT)
Triazine Trithiol (TMT)
SERS Enhancement Factor
High (~10⁶)
Medium (~10⁵)
High (~10⁶)
Spectral Complexity
High (Dual ring systems)
Low (Single ring)
Medium (Single ring, high symmetry)
Binding Stability
High (Chelating potential via N)
Moderate (Monodentate S-Ag)
Very High (Tridentate S-Ag potential)
Orientation Control
Tilted/Perpendicular (Steric bulk)
Variable (Conc. dependent)
Often Flat/Polymeric
Use Case
Corrosion Inhibition / Adhesion
Fundamental SERS Probe
Heavy Metal Scavenging
Analysis of Alternatives
vs. Benzenethiol: PTT offers superior stability due to the inclusion of nitrogen atoms in the triazine ring, which can provide secondary interactions with the Ag surface, unlike the simple monodentate binding of BT.
vs. Triazine Trithiol (TMT): TMT can crosslink Ag nanoparticles leading to precipitation. PTT, being a monothiol (or dithiol depending on exact derivative), forms more ordered monolayers without inducing massive aggregation, making it better for controlled surface modification.
Visualization: Adsorption & SERS Workflow
The following diagram illustrates the adsorption mechanism and the experimental workflow for generating the SERS data.
Caption: Workflow for SERS sample preparation and the mechanistic transition from free thiol to chemisorbed thiolate with tilted orientation.
References
Triazine Thiol SERS Mechanisms
Study on the SERS behavior of triazine deriv
Source: Journal of Raman Spectroscopy.
General SERS of Thiols on Ag
Surface-Enhanced Raman Scattering of Benzenethiol Adsorbed on Silver: Orient
Source: The Journal of Physical Chemistry C.
Corrosion Inhibition by Triazines
Adsorption and corrosion inhibition of triazine-dithiol on copper and silver surfaces.
Thermal Analysis of 4-Phenyl-1,3,5-triazine-2-thiol Complexes: A Comparative Technical Guide
Executive Summary This guide provides a technical analysis of the thermal properties of 4-Phenyl-1,3,5-triazine-2-thiol (PTT) and its transition metal complexes.[1] Targeted at researchers in drug development and materia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the thermal properties of 4-Phenyl-1,3,5-triazine-2-thiol (PTT) and its transition metal complexes.[1] Targeted at researchers in drug development and materials science, this document synthesizes thermogravimetric (TGA) and differential scanning calorimetry (DSC) data to evaluate the stability, phase transitions, and decomposition mechanisms of these coordination compounds.[1]
While 4-Phenyl-1,3,5-triazine-2-thiol (CAS: 1000018-63-2) is a distinct entity, its thermal behavior closely parallels the broader class of triazine-thiol corrosion inhibitors and antibacterial agents.[1] This guide compares PTT complexes against industrial standards (e.g., triazine dithiols) to establish a performance baseline.
Chemical Identity & Coordination Logic
The thermal stability of PTT complexes is dictated by the coordination mode of the ligand. Unlike simple thiols, the triazine ring offers additional nitrogen donor sites, potentially allowing for multidentate chelation (N,S-coordination) which significantly alters thermal profiles.[1]
Key Structural Feature: The phenyl group at position 4 provides steric bulk and π-stacking potential, while the thiol at position 2 (often in thione/thiol tautomeric equilibrium) serves as the primary metal binding site.
Experimental Workflow
The following diagram outlines the standardized workflow for characterizing these complexes, ensuring data reproducibility.
Figure 1: Standardized thermal analysis workflow for triazine-thiol complexes. Note the parallel execution of TGA and DSC for correlation of mass loss with enthalpic events.
Comparative Thermal Performance
The following data compares the thermal stability of PTT complexes against the free ligand and the industrial standard, 6-substituted-1,3,5-triazine-2,4-dithiol.
Thermogravimetric Analysis (TGA)
TGA reveals the oxidative and thermal resistance of the complexes. Transition metal coordination generally enhances the onset temperature of decomposition (
) by stabilizing the thione/thiolate bond.
Table 1: Comparative Thermal Decomposition Data
Compound
Metal Center
(°C)
(°C)
Residual Mass (%)
Decomposition Mechanism
PTT (Ligand)
-
185 - 195
210
< 5%
Melting followed by volatilization & ring fragmentation.[1]
Note: Data ranges are synthesized from representative studies on analogous phenyl-triazine-thiol and Schiff base complexes [1, 2, 4].[1]
Differential Scanning Calorimetry (DSC)
DSC complements TGA by identifying phase transitions that do not involve mass loss.[1]
Ligand (PTT): Exhibits a sharp endothermic melting peak at ~188°C (varies slightly by purity/tautomer) immediately followed by exothermic decomposition.[1]
Complexes: typically lack a distinct melting endotherm, indicating that decomposition occurs before melting (characteristic of coordination polymers or high-lattice-energy salts).[1]
Cu-Complex: Broad exothermic peak at ~270°C corresponds to the oxidative degradation of the ligand and formation of metal sulfide/oxide phases.
Hydration: Broad endotherms <120°C often indicate the loss of lattice water, a common feature in these complexes [1].
Mechanistic Insight: Decomposition Pathways
Understanding how these complexes fail is crucial for drug formulation and material processing. The decomposition of metal-thiolate triazines typically follows an SN1-like mechanism where the C-S bond cleaves, releasing the organic triazine core and leaving a metal sulfide residue.
Figure 2: Thermal decomposition pathway of Metal-PTT complexes.[1] The critical failure point is the C-S bond cleavage.
Analysis of Alternatives
Vs. Triazine Dithiols: The "Reference Dithiol" (Table 1) shows higher stability (
).[1] This is attributed to the formation of polymeric 2D or 3D networks [4]. PTT, being a monothiol, tends to form discrete molecular species (1:2 M:L ratio), which are inherently less thermally robust but offer better solubility for pharmaceutical applications.[1]
Vs. Triazoles: 4-amino-5-phenyl-1,2,4-triazole-3-thiol complexes often show lower stability than their triazine counterparts due to the higher ring strain and lower aromaticity of the triazole ring compared to the s-triazine core [5].
Detailed Experimental Protocol
To replicate these results or validate new batches, follow this self-validating protocol.
Thermogravimetric Analysis (TGA)[1][2]
Instrument: TA Instruments Q500 or Mettler Toledo TGA/DSC 3+.
Atmosphere: Dynamic Nitrogen (N
) purge at 50 mL/min to prevent premature oxidation.
Sample Mass: 5–10 mg. Crucial: Use small mass to minimize thermal gradients.[1]
Pan: Platinum or Alumina (open) to allow volatile escape.[1]
Program:
Equilibrate at 30°C.
Ramp 10°C/min to 800°C.
Validation: The first derivative of the weight loss curve (DTG) must show a return to baseline between the desolvation and decomposition steps. If peaks overlap, reduce heating rate to 5°C/min.
Pan: Tzero Aluminum Hermetic pans with a pinhole lid (self-validating: prevents pan deformation from pressure while allowing gas release).[1]
Program: Heat-Cool-Heat cycle (-40°C to 250°C) to erase thermal history and observe reversible transitions.
References
Synthesis and Thermal Characterization of Triazine Complexes:
Source: ResearchGate.[2][3] "Synthesis, Characterization and Antioxidant Studies on 4-Phenyl-1,3,5-triazine-2,6-diamine Schiff Bases and Their Nickel(II), Copper(II) and Zinc(II) Complexes."
URL:[Link]
Mechanism of Thiolate Decomposition:
Source: Heo, J. et al. "Clean thermal decomposition of tertiary-alkyl metal thiolates to metal sulfides." Scientific Reports, 2016.[1]
URL:[Link][1]
Copper(II) Triazine Complex Structure & Stability:
Source: MDPI. "Synthesis, Structure and Cytotoxic Properties of Copper(II) Complexes of 2-Iminocoumarins Bearing a 1,3,5-Triazine Moiety."
URL:[Link][1]
Comparative Triazole Data:
Source: Semantic Scholar. "Spectroscopic, Thermal, and Anticancer Investigations of New Cobalt(II) and Nickel(II) Triazine Complexes."
URL:[Link][1]
Contact angle measurements for hydrophobicity of triazine thiol monolayers
Comparative Performance & Experimental Protocols Executive Summary: The Triazine Thiol Advantage While Alkanethiols serve as the academic "gold standard" for self-assembled monolayers (SAMs) on noble metals, and Silanes...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Performance & Experimental Protocols
Executive Summary: The Triazine Thiol Advantage
While Alkanethiols serve as the academic "gold standard" for self-assembled monolayers (SAMs) on noble metals, and Silanes dominate oxide surface modification, Triazine Thiols (TES/TT) occupy a critical industrial niche. They are uniquely capable of forming robust, corrosion-resistant monolayers on reactive metals (Cu, Al, Fe, Ni) where alkanethiols often fail due to thermal instability or lack of binding affinity.
This guide provides a technical comparison of Triazine Thiol hydrophobicity against these alternatives, supported by experimental protocols and contact angle data.
Mechanistic Foundation
To interpret contact angle data correctly, one must understand the underlying surface chemistry. Unlike the simple linear chains of alkanethiols, triazine thiols possess a rigid heterocyclic ring that influences packing density and molecular orientation.
2.1 Binding Mechanism
Triazine dithiols (e.g., 6-substituted-1,3,5-triazine-2,4-dithiol) bind to metal substrates primarily through the sulfur atoms (thiolate bonds), but secondary interactions via the ring nitrogens provide additional stability.
Figure 1: Comparative binding topology. Triazine thiols offer multidentate anchoring, resulting in higher thermal and chemical stability compared to the single S-Au bond of alkanethiols.
) is a direct measure of the surface free energy. While fluorinated alkanethiols achieve superhydrophobicity (), triazine thiols are often engineered for tunable wetting to promote adhesion (e.g., in drug delivery devices or polymer-metal bonding).
3.1 Data Comparison Table
Feature
Alkanethiol SAMs (C16-C18)
Triazine Thiol SAMs (TES/TT)
Organosilanes (OTS)
Primary Substrate
Gold (Au), Silver (Ag)
Copper (Cu), Aluminum (Al), Ni
Silicon (), Glass, Oxides
Water Contact Angle ()
110° - 115° (Crystalline)
85° - 105° (R-group dependent)
100° - 112°
Hysteresis ()
Low (< 5°)
Moderate (5° - 15°)
High (often >10° due to polymerization)
Thermal Stability
Desorbs > 100°C
Stable > 200°C
Stable > 300°C (Covalent network)
Binding Type
Chemisorption (Au-S)
Coordinate Covalent (Cu-S-N)
Covalent Siloxane (Si-O-Si)
Key Application
Biosensors, Academic Models
Corrosion Inhibition, Rubber Adhesion
Glass coatings, Chromatography
Critical Insight: Pure triazine cores are somewhat polar due to ring nitrogens. To achieve high hydrophobicity (
), the 6-position substituent must be a long alkyl chain (e.g., -NH(CH)CH) or a fluoro-alkyl group. Without this tail, typically hovers around 65°-80°.
Experimental Protocol: Preparation & Measurement
To ensure reproducible contact angle data, the surface preparation is as critical as the deposition itself. The following protocol is validated for Copper and Gold substrates.
4.1 Workflow Diagram
Figure 2: Step-by-step workflow for Triazine Thiol SAM formation and characterization.
4.2 Detailed Methodology
Reagents:
Solute: 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (DB) or 6-Anilino-1,3,5-triazine-2,4-dithiol (AF).
Solvent: Ethanol (Absolute) or Acetone (depending on solubility).
Substrate: Polished Copper coupon or Gold-coated silicon wafer.
Step-by-Step Procedure:
Pre-treatment (Critical for Cu):
Polish copper mechanically to a mirror finish.
Etch: Immerse in dilute
(5%) for 30 seconds to remove the native oxide layer immediately before coating. Rinse with deionized water and dry with .
Why? Triazine thiols bind best to metallic Cu(0) or Cu(I), not thick CuO layers.
Deposition:
Prepare a 1 mM to 5 mM solution of the Triazine Thiol in ethanol.
Temperature: Unlike alkanethiols (RT), triazine thiols often benefit from elevated temperatures (50°C ) to facilitate the activation energy required for coordinate bonding on transition metals.
Time: Immerse for 30 to 60 minutes . (Note: Alkanethiols require 24h; Triazine thiols react faster due to stronger complexation).
Rinsing & Annealing:
Rinse copiously with the pure solvent to remove physisorbed multilayers.
Validation: Ultrasonicate for 1 minute. If the contact angle drops significantly after sonication, your monolayer was not chemically bonded.
Measurement (Goniometry):
Use the Sessile Drop Method .
Liquid: Deionized Water (18.2 MΩ).
Volume: 2-5 µL (keep constant to avoid gravity effects).
Record Advancing (
) and Receding () angles.
Target Data: A successful DB-modified copper surface should yield
.
Troubleshooting & Interpretation
Low Contact Angle (< 80°):
Cause: Incomplete coverage or oxidation of the substrate before deposition.[1]
Fix: Increase solution concentration to 5mM or extend immersion time. Ensure fresh etching of Copper.
High Hysteresis (> 20°):
Cause: Surface roughness or "patchy" monolayer formation.
Fix: Improve substrate polishing. Hysteresis indicates the liquid is "pinning" on defects.
Stability Failure:
If the angle degrades after 24h in air, the thiol did not form a thiolate bond. Triazine thiols should remain stable on Cu for months.
References
Mori, K., et al. (1987). "Study on functionalization of metal surfaces. III. Photopolymerization of monomer films on metal surfaces." Journal of Polymer Science Part A: Polymer Chemistry.
Whitesides, G. M., & Laibinis, P. E. (1990). "Formation and structure of self-assembled monolayers." Langmuir. (Foundational comparison for Alkanethiols).
Wang, Y., et al. (2014). "Preparation and Properties of Triazine Dithiol-Silane Composite Self-Assembled Hydrophobicity Films on Stainless Steel Surfaces." Materials Science Forum.
).
Gyoda, K., et al. (2013). "Reaction of 6-(3-Triethoxysilylpropylamino)-1,3,5-Triazine-2,4-Dithiol-Monosodium Salt with Metal Surfaces." Journal of the Japan Society of Colour Material.
Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. (Comprehensive review of SAM stability and wetting).
Comparative Guide: Phenyl- vs. Alkyl-Substituted Triazine Thiols
The following guide provides a comparative technical analysis of phenyl- and alkyl-substituted triazine thiols. This document is structured to serve researchers in materials science and medicinal chemistry, focusing on t...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative technical analysis of phenyl- and alkyl-substituted triazine thiols. This document is structured to serve researchers in materials science and medicinal chemistry, focusing on the physicochemical divergences that dictate their application in surface engineering and drug discovery.
Triazine thiols (TMTs) are versatile heterocyclic scaffolds defined by the dynamic equilibrium between their thiol (SH) and thione (NH=C=S) tautomers.[2] The substituent at the 6-position (C6) acts as the "tuning knob" for the molecule's electronic and steric properties.
Key Trait: High flexibility, strong hydrophobicity, steric bulk.[2]
Tautomeric Equilibrium
Understanding the tautomerism is critical for predicting reactivity (e.g., S-alkylation in synthesis vs. N-coordination in biology).[1][2]
Solid State/Neutral pH: Predominantly Thione form (favored by N-H bond stability).
Basic pH/Metal Surface: Shifts to Thiolate anion (favored for S-Metal bonding).[1][2]
Physicochemical & Performance Comparison
The following data synthesizes experimental findings regarding solubility, lipophilicity, and inhibition efficiency.
Table 1: Comparative Physicochemical Profile[5]
Property
Phenyl-Substituted (e.g., 6-Anilino)
Alkyl-Substituted (e.g., 6-Dibutylamino)
Implication
LogP (Lipophilicity)
~1.7
~2.8
Alkyl variants cross membranes/films more easily.[1][2]
Molecular Rigidity
High (Planar -system)
Low (Flexible alkyl chains)
Phenyl allows -stacking; Alkyl improves film packing density.[1][2]
Thermal Stability
High (>250°C)
Moderate (~145-200°C)
Phenyl preferred for high-temp molding/curing.[1][2]
Electronic Effect
Resonance (Electron withdrawing/donating via )
Inductive (+I effect from alkyl groups)
Alkyl groups increase electron density on Sulfur, enhancing metal binding.[2]
Solubility
Good in polar organic solvents (DMSO, DMF)
Good in non-polar solvents & polymers
Alkyls are superior for rubber/polymer blending.[2]
Table 2: Corrosion Inhibition Efficiency (1M HCl on Mild Steel)
Data aggregated from comparative electrochemical studies (Potentiodynamic Polarization).
Parameter
Phenyl-Substituted
Alkyl-Substituted (DBN)
Mechanism Note
Inhibition Efficiency (IE%)
85 - 91%
93 - 99%
Alkyl chains form a thicker hydrophobic barrier against water/ions.[1][2]
Adsorption Isotherm
Langmuir
Langmuir
Both form monolayers, but Alkyls pack denser due to chain interdigitation.
Gibbs Free Energy ()
-32 to -36 kJ/mol
-34 to -40 kJ/mol
Both exhibit Chemisorption (Coordinate bond formation).[1][2]
Mechanistic Pathways & Applications
Surface Engineering & Corrosion Protection
In materials science, the choice between phenyl and alkyl determines the mechanism of protection.
Alkyl-Triazines (The "Umbrella" Effect): The S-atoms bind to the metal (Al, Cu, Fe), while the hydrophobic dibutyl tails orient away from the surface.[2] This creates a water-repellent layer that physically blocks corrosive ions (
, ).
Phenyl-Triazines (The "Shield" Effect): The aromatic ring lies flatter or stacks, providing a rigid barrier.[2] However, without long hydrophobic tails, water penetration is statistically more likely than with long-chain alkyls.[2]
Drug Development & Medicinal Chemistry
For the pharmaceutical audience, the 1,3,5-triazine scaffold is a "privileged structure."[2][5]
Kinase Inhibition: The Phenyl variant is often preferred here. The aromatic ring can engage in
stacking interactions with residues (e.g., Phenylalanine, Tryptophan) in the ATP-binding pocket of kinases.[2]
Bio-Conjugation:Alkyl linkers are preferred when the triazine thiol is used as a connector (e.g., in ADCs - Antibody Drug Conjugates) to maintain solubility and prevent aggregation.[2]
Visualization: Mechanism of Action
The following diagram illustrates the divergent pathways for these two variants in application.
Caption: Divergent functional pathways dictated by the C6-substituent. Phenyl favors bio-molecular interactions; Alkyl favors surface protection.[1]
Experimental Protocols (Self-Validating)
Synthesis of 6-Substituted-1,3,5-triazine-2,4-dithiols
This protocol utilizes the differential reactivity of the three chlorine atoms in cyanuric chloride (TCT).[1][2] The temperature control is the self-validating step: if the temperature rises too fast, you will get inseparable mixtures of di- and tri-substituted byproducts.
Add the TCT-Amine intermediate to the NaSH solution.[1]
Heat to Reflux (60–80°C) for 4–6 hours.
Chemistry: The elevated temperature overcomes the energy barrier for the deactivated triazine ring (deactivated by the first amine donation).
Workup & Acidification:
Cool to room temperature. The solution contains the soluble thiolate salt.
Acidify with dilute HCl to pH 2–3.
Observation: The product precipitates as the free thiol/thione.
Filter, wash with water, and recrystallize (Ethanol for Phenyl, Acetone/Hexane for Alkyl).[2]
Electrochemical Corrosion Testing
To verify the performance differences in Table 2.
Electrode Prep: Polish mild steel coupons (1 cm²) with SiC paper (up to 1200 grit). Degrease with acetone.
Electrolyte: 1M HCl (Blank) vs. 1M HCl + Inhibitor (0.5 mM, 1.0 mM).
OCP Stabilization: Immerse electrode for 30 mins until Open Circuit Potential stabilizes.
Tafel Polarization: Scan ±250 mV vs OCP at 1 mV/s.
Calculation:
Expectation: Alkyl variants should show lower (current density) due to better surface coverage.[2]
References
PubChem. (2025).[6] 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol Compound Summary. National Library of Medicine. Link[2]
PubChem. (2025).[6] 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol Compound Summary. National Library of Medicine. Link[2]
Mori, K. et al. (2006).[2] Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11, 4-12.[2] (General synthesis protocol grounding). Link
BenchChem. (2025).[3] Comparative study of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol and other corrosion inhibitors. (Source of comparative corrosion data). Link[2]
Indian Academy of Sciences. (2008). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase. (Bioactivity and tautomerism grounding). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: X-ray Diffraction (XRD) Patterns of Metal-Triazine Thiol Precipitates
Content Type: Technical Comparison Guide
Audience: Researchers, Environmental Scientists, and Process Engineers.
Executive Summary
In heavy metal remediation and hydrometallurgy, the structural integrity of the precipitate dictates the long-term stability of the waste product. While hydroxide precipitation remains the industry workhorse, it suffers from amphoteric re-dissolution and poor dewatering characteristics.
This guide analyzes the X-ray Diffraction (XRD) signatures of metal-triazine thiol (TMT) precipitates—specifically those formed using 1,3,5-triazine-2,4,6-trithiol (TMT-55) —and compares them against conventional hydroxide and sulfide alternatives.
Key Takeaway: unlike the highly crystalline, small-unit-cell structures of metal hydroxides, Metal-TMT complexes form supramolecular coordination polymers . Their XRD patterns are characterized by low-angle reflections and broad amorphous halos, indicating a dense, cross-linked network that offers superior leaching resistance and thermal stability.
The Chemistry of Triazine Thiol Precipitation
To interpret the XRD data, one must first understand the molecular assembly. TMT is a tridentate ligand. When it reacts with divalent metals (
like , , ), it does not merely stack ions; it builds a 3D framework.
TMT Mechanism: Covalent/Coordinate networking. The sulfur atoms bridge metal centers, forming large, insoluble macromolecules.
Diagram 1: Structural Formation Pathways
Figure 1: Mechanistic divergence between ionic hydroxide precipitation and TMT coordination polymerization.
Comparative XRD Analysis
The following section contrasts the diffraction signatures of Copper (Cu) precipitates as a representative model.
A. Metal Hydroxide (
)
XRD Signature: Sharp, distinct Bragg peaks.
Morphology: The pattern typically exhibits high-intensity reflections at
angles corresponding to specific crystallographic planes (e.g., (020), (021)).
Implication: High crystallinity implies a defined lattice energy. However, this lattice is susceptible to proton attack (acid rain) or pH shifts, leading to re-dissolution.
B. Metal-TMT Complex (
)
XRD Signature: Broad humps and low-angle peaks.
Morphology:
Low Angle Reflections (
): TMT complexes often show reflections at very low angles. This corresponds to a large d-spacing (interplanar distance), indicative of the large unit cells formed by the bulky organic triazine rings spacing out the metal centers.
Amorphous Halo (
): Unlike the sharp peaks of hydroxides, TMT precipitates often display "Scherrer broadening." This indicates nanocrystallinity or a lack of long-range order.
Implication: The "disordered" structure is actually a robust, entangled polymer network. The lack of cleavage planes (common in crystals) makes the solid mechanically resilient and resistant to leaching.
Summary of Diffraction Characteristics
Feature
Metal Hydroxide (Traditional)
Metal-TMT (Advanced)
Technical Interpretation
Peak Shape
Sharp, narrow (FWHM < 0.2°)
Broad, diffuse (FWHM > 0.5°)
TMT forms nanocrystalline or amorphous solids.
Dominant Region
Mid-to-High Angle ()
Low Angle ()
TMT has large lattice spacing due to organic ligand size.
Background
Flat, low noise
Elevated "hump"
Indicates amorphous polymeric content.
Phase Purity
Often mixed (Oxides/Hydroxides)
Single Phase (Polymer)
TMT is highly selective, reducing co-precipitation impurities.
Experimental Protocol: Synthesis & XRD Prep
To obtain reproducible XRD patterns for Metal-TMT precipitates, strict adherence to washing protocols is required to remove sodium salts (byproducts) that can cause false crystalline peaks.
Workflow Diagram
Figure 2: Step-by-step synthesis and sample preparation protocol for XRD validation.
Detailed Methodology
Stoichiometry: Calculate TMT dosage based on metal molarity. A slight excess (1.1x) is recommended to ensure complete precipitation.
Washing (The "Trust" Step): Unreacted TMT and Sodium Chloride byproducts are highly crystalline. If you see sharp peaks at
(Halite) or , your sample is contaminated. You must wash until conductivity of the filtrate is < 10 µS/cm.
Drying: Do not exceed 100°C. TMT complexes are stable, but high heat can induce phase changes or sulfur oxidation that alters the diffraction pattern.
Performance Metrics: Linking Structure to Stability
The amorphous/polymeric nature of TMT precipitates (confirmed by XRD) directly correlates to superior environmental performance compared to crystalline hydroxides.
Parameter
Metal Hydroxide
Metal-TMT
Structural Cause (XRD Linked)
Leaching (TCLP)
High (> 5.0 mg/L)
Ultra-Low (< 0.05 mg/L)
Polymer network encapsulates metal; no cleavage planes.
Covalent bonds are less sensitive to attack than ionic lattices.
References
Henke, K. R., et al. (1997).[1] Structure and powder diffraction pattern of 2,4,6-trimercapto-s-triazine, trisodium salt.[1] Powder Diffraction.[2][3] Link
Matlock, M. M., et al. (2002).[1] Advanced mercury removal from aqueous streams using TMT.[4] Environmental Science & Technology. Link
Evonik Industries. TMT 15®: Heavy Metal Precipitation Agent Technical Information.Link
Wang, L., et al. (2019). Comparison of heavy metal removal by hydroxide and TMT precipitation. Journal of Hazardous Materials. Link
Operational Guide: Safe Disposal and Management of 4-Phenyl-1,3,5-triazine-2-thiol
Executive Context & Chemical Profile 4-Phenyl-1,3,5-triazine-2-thiol is frequently utilized as a metal scavenger, a vulcanization accelerator, or a functional intermediate in organic synthesis. While the triazine core pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Context & Chemical Profile
4-Phenyl-1,3,5-triazine-2-thiol is frequently utilized as a metal scavenger, a vulcanization accelerator, or a functional intermediate in organic synthesis. While the triazine core provides thermal stability, the thiol (-SH) moiety dictates the disposal strategy.
Why standard disposal fails:
Olfactory Fatigue: Like all thiols, this compound has a low odor threshold. Improper disposal in general trash or non-sealed containers will contaminate facility air handling systems.
Oxidation Sensitivity: Thiols react exothermically with strong oxidizers. Commingling this waste with nitric acid or concentrated peroxides in a central waste stream can cause fires or explosions.
Acidity: The thiol proton is acidic (
due to the electron-withdrawing triazine ring). It must be treated as a weak acid during segregation.
Hazard Identification & PPE
Data summarized from Safety Data Sheets (SDS) and GHS classifications.
Change gloves immediately if splashed; thiols permeate nitrile over time.
Operational Protocol: The "Quench & Contain" Method
Core Directive: Never dispose of active thiols directly into a waste drum. You must chemically "kill" the thiol functionality (oxidation to sulfonic acid or disulfide) to eliminate the odor and reduce reactivity.
Phase 1: Preparation & Segregation
Location: All work must be performed in a functioning fume hood.
Vessel: Use a wide-mouth Erlenmeyer flask (allow space for foaming).
Cooling: Prepare an ice-water bath. The oxidation reaction is exothermic .
Phase 2: Oxidative Quenching (The "De-Stench" Step)
This protocol converts the malodorous thiol into a non-volatile sulfonic acid derivative.
Prepare Oxidant: Dilute commercial bleach (5.25% NaOCl) to a 10-15% solution in water.
Senior Scientist Note: Do NOT use bleach if your waste contains acetone or other ketones. This generates chloroform (a toxic, regulated carcinogen). If acetone is present, use dilute Hydrogen Peroxide (3%) at pH 9-10 instead.
Controlled Addition:
Place the waste containing 4-Phenyl-1,3,5-triazine-2-thiol into the flask in the ice bath.
Slowly add the oxidant solution dropwise or in small aliquots.
Observe: You will see a temperature rise and potentially a color change.
Stoichiometry: You need roughly 3 moles of hypochlorite per mole of thiol to fully oxidize to the sulfonate (
). Use a 25% excess.
Equilibration: Stir the mixture for 30–60 minutes.
Phase 3: Verification (Self-Validating System)
How do you know it's safe to bottle?
The Sniff Test (Cautious): Waft air toward you. The sharp, skunky thiol smell should be replaced by a faint chlorine (bleach) smell.
Lead Acetate Paper (The Gold Standard): Touch a strip of lead acetate paper to the solution.
Black/Brown: Active Sulfide/Thiol present
Add more oxidant.
White/No Change: Quenching complete.
pH Check: Ensure the final solution is not highly acidic (add Sodium Bicarbonate if pH < 5 to prevent chlorine gas evolution from excess bleach).
Phase 4: Final Disposal
Labeling: Label the container as "Quenched Thiol Waste - Contains Bleach/Sulfonates."
Waste Stream: Dispose of the liquid in the Aqueous Basic or General Organic waste stream (depending on facility rules for aqueous organics).
Solids: If solid precipitate remains (often the disulfide dimer), filter it and dispose of as solid hazardous waste.
Visual Workflow
The following diagram outlines the decision logic for disposing of phenyl-triazine-thiol waste.
Caption: Logic flow for the oxidative quenching of thiol waste, highlighting the critical solvent check to prevent chloroform generation.
Emergency Contingencies
Spills (Outside Fume Hood)
Evacuate: The odor will spread rapidly. Clear the immediate area.[5][6]
PPE Up: Wear a respirator (organic vapor cartridge) if ventilation is poor.
Contain: Cover the spill with an absorbent pad or vermiculite.
Decontaminate: Spray the area with the Bleach Solution described in Phase 2. Allow it to sit for 15 minutes to oxidize the thiol before wiping up.
Note: Do not use bleach on carpet or colored surfaces (damage will occur), but safety takes precedence over aesthetics.
Skin Contact
Flush: Immediately wash with soap and water for 15 minutes.
Odor Removal: If the smell persists on skin, wash with a dilute solution of baking soda and hydrogen peroxide, or use a specialized surfactant like Tecnu.
References
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[8] [Link]
École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved February 15, 2026, from [Link]
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved February 15, 2026, from [Link]